Bromadoline
Description
See also: Bromadoline Maleate (active moiety of).
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJFJYMMIZKLG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81447-81-6 (maleate) | |
| Record name | Bromadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40217897 | |
| Record name | Bromadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-24-2 | |
| Record name | Bromadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8DWN01P1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bromadiolone on Vitamin K Epoxide Reductase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query referenced "bromadoline." However, extensive research indicates no known mechanism of action for a compound named this compound on vitamin K reductase. The scientifically established compound with a well-documented inhibitory effect on this enzyme is bromadiolone , a potent second-generation anticoagulant. This guide will focus on bromadiolone.
Introduction
Bromadiolone is a high-potency, second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1][2] It is often referred to as a "super-warfarin" due to its increased potency and long half-life, making it effective against rodent populations that have developed resistance to first-generation anticoagulants like warfarin.[1] The primary mechanism of action for bromadiolone is the potent inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[3][4] This inhibition disrupts the synthesis of essential blood clotting factors, leading to fatal hemorrhaging in target species. Understanding this mechanism is crucial for toxicology, antidote development, and the design of novel anticoagulants.
Core Mechanism of Action: Inhibition of the Vitamin K Cycle
The biological activity of several key coagulation proteins, including Factors II (prothrombin), VII, IX, and X, is dependent on a post-translational modification known as gamma-carboxylation. This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which requires the reduced form of vitamin K, vitamin K hydroquinone (KH2), as an essential cofactor.
The Vitamin K cycle is a cellular salvage pathway designed to regenerate vitamin K hydroquinone, allowing a small amount of dietary vitamin K to be reused many times. The key enzyme in this cycle is Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).
The cycle proceeds as follows:
-
Carboxylation: GGCX utilizes vitamin K hydroquinone (KH2) to convert glutamate (Glu) residues on precursor clotting factors into γ-carboxyglutamate (Gla) residues. In this process, KH2 is oxidized to vitamin K 2,3-epoxide (KO).
-
Reduction: VKORC1 catalyzes the reduction of vitamin K epoxide (KO) back to vitamin K quinone.
-
Final Reduction: VKORC1 (or another reductase) completes the cycle by reducing vitamin K quinone to the active vitamin K hydroquinone (KH2).
Bromadiolone exerts its anticoagulant effect by acting as a potent, competitive inhibitor of VKORC1. By binding tightly to the enzyme, it blocks the reduction of vitamin K epoxide, thereby halting the regeneration of vitamin K hydroquinone. This leads to an accumulation of inactive, uncarboxylated clotting factors, severely impairing the coagulation cascade and resulting in uncontrolled bleeding.
Quantitative Data Summary
The potency of bromadiolone has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data regarding its inhibitory activity and toxicity.
| Parameter | Value | Species/System | Reference |
| IC50 | 1.6 nM | Human VKORC1 (cell-based assay) | |
| LD50 | 1.125 mg/kg | Rat | |
| LD50 | 1.75 mg/kg | Mouse | |
| LD50 | 1 mg/kg | Rabbit | |
| LD50 | > 10 mg/kg | Dog (oral MTD) | |
| LD50 | > 25 mg/kg | Cat (oral MTD) |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. LD50 (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a tested population. MTD (Maximum Tolerated Dose)
Detailed Experimental Protocol: Cell-Based VKORC1 Inhibition Assay
This section outlines a representative protocol for determining the IC50 of bromadiolone on human VKORC1, based on methodologies described for similar inhibitors. This type of assay measures the functional activity of VKORC1 within a cellular context.
Objective: To quantify the inhibitory potency (IC50) of bromadiolone on human VKORC1 expressed in a mammalian cell line.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human VKORC1.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Bromadiolone stock solution (in DMSO).
-
Warfarin (as a positive control).
-
Vitamin K epoxide substrate.
-
Dithiothreitol (DTT) as a reducing agent.
-
Cell lysis buffer.
-
HPLC system with a C18 column for analysis of vitamin K metabolites.
-
96-well cell culture plates.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing human VKORC1 in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of bromadiolone in DMSO, and then dilute further in culture medium to achieve the final desired concentrations (e.g., ranging from picomolar to micromolar). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare similar dilutions for warfarin to serve as a positive control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of bromadiolone or warfarin. Include a vehicle control (DMSO only).
-
-
VKORC1 Activity Assay:
-
Incubate the cells with the compounds for a specified period (e.g., 4 hours).
-
Prepare the reaction buffer containing Hepes (pH 7.4), KCl, DTT, and the substrate, vitamin K epoxide.
-
Initiate the enzymatic reaction by adding the vitamin K epoxide substrate to each well.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
-
Sample Processing and Analysis:
-
Stop the reaction by adding an ice-cold solution of isopropanol/hexane (1:1 v/v).
-
Harvest the contents of each well.
-
Extract the vitamin K metabolites by vortexing and centrifugation.
-
Collect the hexane supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
Quantify the amount of vitamin K quinone produced (the product of the VKORC1 reaction) using an HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of VKORC1 activity for each bromadiolone concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the bromadiolone concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Stereoisomers and Chemical Structure of Bromadoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromadoline, a potent second-generation anticoagulant, is a critical compound in both pharmacology and toxicology. Its efficacy and prolonged action are intrinsically linked to its chemical structure, particularly its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, its chemical architecture, and its mechanism of action. It is designed to serve as a foundational resource for professionals engaged in drug development, chemical synthesis, and toxicological research, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Chemical Structure and Stereoisomerism
This compound, chemically known as 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one, is a complex molecule with the chemical formula C₃₀H₂₃BrO₄[1][2]. The structure features a 4-hydroxycoumarin core, which is characteristic of many anticoagulant rodenticides[1][3].
The biological activity of this compound is significantly influenced by its three-dimensional structure. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. These stereoisomers exist as two diastereomeric pairs: cis and trans[4]. Each of these diastereomers is a racemic mixture of two enantiomers. Commercial this compound is typically synthesized and utilized as a mixture of these four stereoisomers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one | |
| Molecular Formula | C₃₀H₂₃BrO₄ | |
| Molecular Weight | 527.41 g/mol | |
| CAS Number | 28772-56-7 | |
| Appearance | White to off-white powder |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically yields a mixture of its stereoisomers. While stereospecific synthesis routes for individual isomers are not widely published in the scientific literature, the general synthetic pathway involves the following key steps:
-
Condensation: The synthesis begins with the condensation of 4-hydroxycoumarin with 4-bromobenzaldehyde.
-
Michael Addition: This is followed by a Michael addition reaction with acetophenone.
-
Reduction: The resulting intermediate undergoes a reduction of the ketone group to a hydroxyl group.
-
Cyclization: The final step involves an intramolecular cyclization to form the this compound structure.
The lack of stereocontrol during the reduction and addition steps leads to the formation of all four stereoisomers. The separation of these isomers can be achieved using chiral chromatography techniques, as detailed in the experimental protocols section.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound exerts its anticoagulant effect by potently inhibiting the enzyme Vitamin K epoxide reductase (VKOR). VKOR is a critical component of the vitamin K cycle, an essential pathway for the post-translational modification of several blood clotting factors.
The vitamin K cycle is responsible for the regeneration of vitamin K hydroquinone, the active form of vitamin K. This is achieved by the reduction of vitamin K epoxide. Vitamin K hydroquinone is a necessary cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X). This carboxylation is essential for their ability to bind calcium ions and participate in the coagulation cascade.
By inhibiting VKOR, this compound disrupts the recycling of vitamin K, leading to a depletion of the active vitamin K hydroquinone. This, in turn, prevents the proper carboxylation and activation of the vitamin K-dependent clotting factors. The resulting deficiency in functional clotting factors impairs the coagulation cascade, leading to an inability of the blood to clot and, consequently, to hemorrhage.
Diagram of the Vitamin K cycle and the inhibitory action of this compound.
Quantitative Data
Table 2: Biological Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (VKORC1) | 1.6 nM (mixture of diastereomers) | Human (cell-based assay) | |
| LD₅₀ (oral) | 1.125 mg/kg | Rat | |
| LD₅₀ (oral) | 1.75 mg/kg | Mouse |
Experimental Protocols
Chiral Separation of this compound Stereoisomers by HPLC
This protocol outlines a general method for the analytical separation of this compound diastereomers. Specific conditions may need optimization based on the available instrumentation and columns.
Objective: To separate and quantify the cis and trans diastereomers of this compound.
Materials:
-
This compound standard (mixture of stereoisomers)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., hexane and isopropanol). The exact ratio will depend on the column used and should be optimized for the best separation.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the cis and trans diastereomers based on their retention times. Quantify the amount of each diastereomer in the samples by comparing their peak areas to the calibration curve.
Workflow for the chiral separation of this compound stereoisomers by HPLC.
In Vitro VKORC1 Inhibition Assay (General Approach)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound stereoisomers on human VKORC1.
Materials:
-
Human embryonic kidney (HEK293) cells
-
Expression vectors for human VKORC1 and a vitamin K-dependent protein (e.g., Factor IX)
-
Cell culture medium and reagents
-
This compound stereoisomers (isolated)
-
Assay buffer
-
A method to quantify the activity of the vitamin K-dependent protein (e.g., ELISA or a chromogenic substrate assay)
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with the expression vectors for VKORC1 and the reporter vitamin K-dependent protein.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of the individual this compound stereoisomers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for protein expression and inhibition of VKORC1.
-
Sample Collection: Collect the cell culture supernatant containing the secreted vitamin K-dependent protein.
-
Activity Assay: Measure the activity of the secreted reporter protein. The activity of this protein will be proportional to the activity of VKORC1.
-
Data Analysis: Plot the activity of the reporter protein against the concentration of the this compound stereoisomer. Fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for a cell-based VKORC1 inhibition assay.
Conclusion
This compound's complex stereochemistry plays a crucial role in its biological activity and pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical structure, the challenges in its stereospecific synthesis, its mechanism of action as a potent VKOR inhibitor, and the available quantitative data. The provided experimental protocols offer a starting point for researchers to further investigate the properties of this compound and its individual stereoisomers. A deeper understanding of the structure-activity relationships of these stereoisomers will be invaluable for the development of more selective and safer anticoagulant therapies and for a more nuanced assessment of the toxicological risks associated with this compound. Further research into the stereospecific synthesis and the determination of the binding affinities of the individual enantiomers is highly encouraged to fill the existing knowledge gaps.
References
The Pharmacokinetics and Metabolism of Bromadoline (U-47931E) in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromadoline (U-47931E) is a synthetic opioid analgesic that acts as a selective µ-opioid receptor agonist. Understanding its pharmacokinetic and metabolic profile is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of this compound in mammalian systems, based on available scientific literature. It details the primary metabolic pathways, presents experimental protocols for in vivo and in vitro studies, and illustrates the associated µ-opioid receptor signaling cascade. Notably, there is a significant lack of quantitative pharmacokinetic data (half-life, volume of distribution, clearance, and bioavailability) for this compound in published literature, a gap that future research should aim to fill. It is also critical to distinguish this compound from the similarly named rodenticide, Bromadiolone, with which it is often confused in search results.
Metabolism of this compound
Studies in mammalian systems, specifically in rats and using human liver S9 fractions, have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by two main biotransformations: N-demethylation and N-hydroxylation.
Key Metabolic Reactions:
-
N-Demethylation: The removal of a methyl group from the dimethylamino moiety.
-
N-Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring.
-
Combined Reactions: The occurrence of both N-demethylation and N-hydroxylation on the same molecule.
In vivo studies in rats have shown that this compound is extensively metabolized, with the parent compound being found in only trace amounts in urine. This suggests that the metabolites are the primary species excreted and should be the focus for urinary marker identification.
Metabolic Pathway of this compound
The following diagram illustrates the principal metabolic transformations of this compound.
Pharmacokinetic Data
A thorough review of the scientific literature reveals a significant absence of quantitative pharmacokinetic data for this compound in any mammalian species. Parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and bioavailability (F) have not been reported. The data presented in the following table is for the rodenticide Bromadiolone and is included here to highlight the common confusion between the two compounds and to emphasize the data gap for this compound.
Table 1: Pharmacokinetic Parameters of Bromadiolone (Rodenticide) in Various Species (Data NOT for this compound)
| Species | Dose | Half-life (t1/2) | Route of Administration | Reference |
|---|---|---|---|---|
| Human | 0.17 mg/kg | 3.5 days (initial), 24 days (terminal) | Oral | [1] |
| Rat | 0.8 mg/kg | 25.7 hours | Oral | [2] |
| Rat | 3 mg/kg | 57.5 hours | Oral | [2] |
| Rat (liver) | Not specified | 170 days | Not specified | [3][4] |
| Pig | 0.05 mg/kg | Approx. 30 days (hepatic) | Oral |
| Pig | 0.5 mg/kg | Approx. 38-45 days (hepatic) | Oral | |
Disclaimer: The data in Table 1 pertains to the rodenticide Bromadiolone and NOT the opioid analgesic this compound. This is provided for clarification purposes only.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the metabolism studies of this compound.
In Vivo Metabolism Study in Rats
This protocol describes the methodology for studying the in vivo metabolism of this compound in a rat model.
Methodology Details:
-
Animal Model: Male Wistar rats are used for the study.
-
Drug Formulation: this compound is prepared as an aqueous suspension.
-
Administration: A single dose of 0.6 mg/kg body weight is administered via gastric intubation (oral gavage).
-
Housing and Sample Collection: The rats are housed in metabolism cages that allow for the separation of urine and feces. Urine is collected over a 24-hour period.
-
Sample Preparation and Analysis: Urine samples are prepared for analysis, and metabolites are identified using liquid chromatography high-resolution tandem mass spectrometry (LC-HR-MS/MS).
In Vitro Metabolism Study with Human S9 Fraction
This protocol outlines the methodology for assessing the metabolism of this compound using a pooled human S9 fraction, which contains both microsomal and cytosolic enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rapid determination of bromadiolone in liver and blood plasma by in-injector pyrolysis gas chromatography - Ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Navigating the Toxicological Landscape of Bromadiolone: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the toxicology of Bromadiolone, a potent second-generation anticoagulant rodenticide. It is crucial to distinguish Bromadiolone from Bromadoline (U-47931E), an opioid analgesic with a distinct chemical structure and pharmacological profile. This guide focuses exclusively on Bromadiolone, for which extensive toxicological data, including lethal dose (LD50) studies, are available. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Bromadiolone, a derivative of 4-hydroxycoumarin, is widely utilized in pest control for its high potency against rodents, including those resistant to first-generation anticoagulants.[1][2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for the synthesis of vitamin K-dependent clotting factors.[3][4] This disruption of the coagulation cascade leads to internal hemorrhaging and eventual death.[5] The toxicological profile of Bromadiolone has been extensively studied to understand its effects on target and non-target species.
Quantitative Toxicology: Lethal Dose (LD50) Studies
The acute oral toxicity of Bromadiolone has been determined in a variety of species. The following tables summarize the available LD50 data, providing a comparative view of species susceptibility.
Table 1: Acute Oral LD50 Values for Bromadiolone in Rodents
| Species | Sex | LD50 (mg/kg body weight) | Citation |
| Rattus rattus (Black Rat) | Male | 1.05 | |
| Female | 1.83 | ||
| Rattus norvegicus (Norway Rat) | - | 1.125 | |
| Mus musculus (House Mouse) | - | 1.75 |
Table 2: Acute Oral LD50 Values for Bromadiolone in Non-Rodent Mammals
| Species | LD50 (mg/kg body weight) | Notes | Citation |
| Rabbit | 1 | ||
| Dog | > 10 | Oral MTD | |
| 8.1 | (males: 10.7, females: 6.3) | ||
| Cat | > 25 | Oral MTD | |
| Coyote (Canis latrans) | ~10 | Approximate LD50 |
Table 3: Acute Oral LD50 and LC50 Values for Bromadiolone in Birds
| Species | Value | Route of Administration/Exposure | Citation |
| Quail | 1600 mg/kg | Oral | |
| Anas platyrhynchos (Mallard Duck) | 440 ppm | Incorporated into food for 25 days |
*MTD: Maximum Tolerated Dose
Experimental Protocols
While specific, detailed experimental protocols for every cited study are not fully available in the public domain, the general methodology for determining acute oral LD50 values in rodents can be outlined based on standard toxicological practices.
Acute Oral LD50 Determination in Rodents (General Protocol)
This protocol is a generalized representation based on common methodologies.
References
In-vitro Activity of Bromadoline on VKORC1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromadoline is a potent second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds. Its mechanism of action involves the inhibition of Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This cycle is essential for the post-translational modification of several blood coagulation factors. By inhibiting VKORC1, this compound disrupts the regeneration of vitamin K, leading to a deficiency of active clotting factors and subsequent hemorrhage in target organisms.[1][2][3] This technical guide provides an in-depth overview of the in-vitro activity of this compound on VKORC1, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Presentation
The inhibitory activity of this compound on human VKORC1 has been quantified in a cell-based assay. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human VKORC1 | Cell-based assay | 1.6 |
Experimental Protocols
This section details two common experimental protocols for assessing the in-vitro activity of inhibitors on VKORC1. These protocols can be adapted for the specific investigation of this compound.
Dithiothreitol (DTT)-Driven In-vitro VKORC1 Assay
This assay measures the enzymatic activity of VKORC1 in a cell-free system using the artificial reducing agent dithiothreitol (DTT).
a. Materials and Reagents:
-
Microsomes prepared from cells overexpressing human VKORC1
-
Vitamin K1 epoxide (Substrate)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., a mixture of isopropanol and hexane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
b. Experimental Procedure:
-
Preparation of Microsomes: Prepare microsomes from a cell line (e.g., HEK293T cells) engineered to overexpress human VKORC1. The protein concentration of the microsomal preparation should be determined using a standard protein assay.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of DTT, and the microsomal preparation.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes. Pre-incubate the inhibitor with the microsomes for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, Vitamin K1 epoxide.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. Collect the organic (hexane) phase containing the product (Vitamin K1).
-
Analysis: Evaporate the solvent from the extracted samples and reconstitute the residue in the mobile phase for HPLC analysis. Quantify the amount of Vitamin K1 produced by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the percentage of VKORC1 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based In-vitro VKORC1 Assay
This assay measures the activity of VKORC1 within a cellular context, which can provide more physiologically relevant data.
a. Materials and Reagents:
-
Human cell line (e.g., HEK293T)
-
Expression vector containing the human VKORC1 gene
-
Reporter construct (e.g., a secretable protein with a gamma-carboxyglutamic acid (Gla) domain, such as Factor IX)
-
Cell culture medium and supplements
-
Transfection reagent
-
Vitamin K1 epoxide
-
This compound (or other test inhibitors)
-
Enzyme-linked immunosorbent assay (ELISA) kit for the reporter protein
b. Experimental Procedure:
-
Cell Culture and Transfection: Culture the HEK293T cells in appropriate media. Co-transfect the cells with the VKORC1 expression vector and the reporter construct using a suitable transfection reagent.
-
Inhibitor Treatment: After a post-transfection period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound (or a vehicle control) and a fixed concentration of Vitamin K1 epoxide.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the expression and secretion of the reporter protein.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted reporter protein.
-
Quantification of Reporter Protein: Use an ELISA specific for the carboxylated (active) form of the reporter protein to quantify its concentration in the supernatant.
-
Data Analysis: Calculate the percentage of inhibition of reporter protein secretion for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of the Vitamin K Cycle and Inhibition by this compound
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow for In-vitro VKORC1 Inhibition Assay
Caption: A generalized workflow for determining the in-vitro inhibition of VKORC1 by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An Examination of Bromadoline: A Synthetic Opioid Agonist
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is crucial to distinguish Bromadoline from Bromadiolone, a potent anticoagulant rodenticide with a similar name but entirely different chemical structure and pharmacological effects.
This compound is a synthetic compound classified as a selective μ-opioid receptor agonist.[1][2] First synthesized in the 1970s by the Upjohn company, it has been a subject of research for its analgesic properties.[2][3] This technical guide provides a summary of the available information on the molecular formula and properties of this compound.
Molecular Identity and Physicochemical Properties
This compound, with the IUPAC name 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide, is characterized by the molecular formula C15H21BrN2O.[1] Its chemical structure consists of a brominated benzamide moiety attached to a dimethylamino-substituted cyclohexane ring. The compound's molecular weight is 325.24 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67579-24-2 | |
| Molecular Formula | C15H21BrN2O | |
| Molecular Weight | 325.24 g/mol | |
| IUPAC Name | 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
| Solubility | Soluble in DMSO | |
| Purity | Exceeding 98% for research applications |
Mechanism of Action: μ-Opioid Receptor Agonism
This compound exerts its pharmacological effects primarily through its interaction with the μ-opioid receptors (MORs) in the central nervous system. As an agonist, this compound binds to and activates these receptors, mimicking the effects of endogenous opioids like endorphins. The activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.
This signaling cascade typically involves the inhibition of adenylate cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the activation of MORs can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events collectively result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of μ-opioid agonists.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively available in publicly accessible scientific literature. The synthesis of related benzamide compounds often involves the coupling of a substituted benzoic acid or benzoyl chloride with a corresponding amine. For instance, the synthesis of 4-Bromo-N-cyclohexylbenzenesulfonamide has been described involving the reaction of 4-bromobenzene sulfonylchloride with cyclohexylamine in an aqueous medium with sodium carbonate to maintain a basic pH. While not identical, this provides a general framework that could be analogous to the synthesis of this compound from a 4-bromobenzoyl derivative and (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine.
Pharmacological characterization would typically involve in vitro receptor binding assays to determine the affinity and selectivity of this compound for the μ-opioid receptor, as well as functional assays to measure its agonist activity. In vivo studies in animal models would be necessary to evaluate its analgesic efficacy and potential side effects.
Limitations and Future Research
Despite its initial synthesis and identification as a μ-opioid receptor agonist, there is a notable scarcity of in-depth, peer-reviewed research on this compound in the public domain. Consequently, a comprehensive technical guide with detailed experimental data, extensive pharmacological profiles, and established clinical trial data cannot be fully compiled at this time.
Future research is required to fully elucidate the pharmacological profile of this compound, including its binding kinetics, functional efficacy at the μ-opioid receptor, and its in vivo effects. Such studies would be essential to determine its potential as a therapeutic agent for pain management and to understand its safety profile.
References
Methodological & Application
Application Notes and Protocols for HPLC-UV Detection of Bromadoline in Plasma
Introduction
Bromadoline is a potent long-acting anticoagulant rodenticide. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme essential for the synthesis of various blood clotting factors.[1] Due to its high toxicity and the potential for accidental exposure in humans and non-target species, sensitive and reliable analytical methods for its detection in biological matrices are crucial for clinical and forensic toxicology. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plasma.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the described HPLC-UV method for this compound detection in plasma.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| HPLC Column | Luna C18 ODS2 | [2][3] |
| Mobile Phase | Methanol:0.5 M Ammonium Acetate with Triethylamine buffer (pH 5) (51:49, v/v) | [2][3] |
| Flow Rate | 1.5 mL/min | |
| Injection Volume | 20 µL | |
| UV Detection Wavelength | 260 nm | |
| Internal Standard (IS) | Warfarin (5 µg/mL) | |
| Retention Time | Not explicitly stated |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20 µg/g | |
| Correlation Coefficient (r²) | > 0.99 | |
| Recovery from Plasma | 72 - 80% | |
| Precision (RSD) | < 10% | |
| Limit of Detection (LOD) | S/N ratio > 3 | |
| Limit of Quantification (LOQ) | S/N ratio > 10 |
Experimental Protocols
This section outlines the detailed procedures for the preparation of standards and samples, as well as the HPLC-UV analysis.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Warfarin (Internal Standard, ≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Triethylamine
-
Deionized water
-
Plasma samples (control and unknown)
-
0.22 µm syringe filters
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound and warfarin standards in methanol in separate 100 mL volumetric flasks to obtain a final concentration of 1000 µg/mL for each.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to achieve concentrations spanning the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Internal Standard (IS) Working Solution (5 µg/mL): Prepare a 5 µg/mL working solution of warfarin by diluting the primary stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Pipette 1 mL of plasma sample into a centrifuge tube.
-
Add 1 mL of acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
-
Set up the HPLC system with the conditions specified in Table 1.
-
Inject 20 µL of the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard (warfarin).
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV detection of this compound in plasma.
Caption: Logical relationship of the analytical method and its validation.
References
Application Notes and Protocols for the Analysis of Bromadoline using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromadoline is a potent second-generation anticoagulant rodenticide. Its high toxicity and potential for secondary poisoning necessitate sensitive and reliable analytical methods for its detection and quantification in various biological and environmental matrices. While liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the analysis of coumarin derivatives, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly with specialized techniques like in-injector pyrolysis.
These application notes provide a detailed protocol for the determination of this compound using an in-injector pyrolysis GC-MS method, summarizing key quantitative data and outlining the experimental workflow. Additionally, the known signaling pathway of this compound is illustrated.
Quantitative Data Summary
The following table summarizes the quantitative data for the determination of this compound in biological samples using an in-injector pyrolysis GC-MS method.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity | Reference |
| Liver | 0.38 µg/kg | Not Reported | 94 - 98% | Up to 1000 µg/kg | [1] |
| Blood Plasma | 0.26 µg/L | Not Reported | 94 - 98% | Up to 1000 µg/L | [1] |
Experimental Protocol: In-Injector Pyrolysis GC-MS for this compound Analysis
This protocol is based on the method described for the determination of this compound in liver and blood plasma.[1]
1. Sample Preparation
-
Extraction from Liver or Blood Plasma:
-
Homogenize the liver sample or take an aliquot of the blood plasma.
-
Extract the sample with methanol.
-
Evaporate the methanol extract to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in toluene prior to GC-MS analysis.[1]
-
2. GC-MS Parameters
-
Gas Chromatograph:
-
Injection Port: The key to this method is the in-injector pyrolysis, which is carried out at a high temperature.
-
Injector Temperature: 390°C[1]
-
-
Column: A VF-5ms column is used for the chromatographic separation of the pyrolytic fragment of this compound.
-
Carrier Gas: Helium is used as the mobile phase.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) is employed.
-
Mass Analyzer: An ion trap mass spectrometer is used for tandem in-time mass spectrometry.
-
Data Acquisition: The mass spectrometer is operated to detect the separated pyrolytical fragment of this compound.
-
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of this compound
This compound, a second-generation anticoagulant, functions as a vitamin K antagonist. It disrupts the vitamin K cycle, which is essential for the synthesis of several blood clotting factors in the liver.
The mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase. This enzyme is responsible for regenerating the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X. Inhibition of this enzyme leads to a depletion of active clotting factors, resulting in impaired blood coagulation and, ultimately, internal hemorrhaging.
Caption: this compound's mechanism of action.
References
Application Note and Protocol: Sample Preparation for Bromadiolone Analysis in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromadiolone is a second-generation anticoagulant rodenticide widely used for pest control.[1][2][3] Due to its high toxicity and persistence, it poses a risk of primary and secondary poisoning to non-target species, including wildlife, domestic animals, and humans.[4] The liver is the primary organ for the accumulation of bromadiolone, making it the preferred tissue for residue analysis in toxicological and food safety assessments.[5] This application note provides a detailed protocol for the extraction and sample preparation of bromadiolone from liver tissue for subsequent analysis by chromatographic methods.
Principle
The analytical procedure involves the homogenization of liver tissue, followed by extraction of bromadiolone using an organic solvent. A cleanup step is then employed to remove interfering matrix components, such as lipids and proteins. The final extract is concentrated and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway of Kappa-Opioid Receptor Agonists
While this protocol focuses on the rodenticide Bromadiolone, the related term "Bromadoline" refers to a kappa-opioid receptor agonist. The signaling pathway for kappa-opioid receptor (KOR) activation is relevant in the context of understanding the pharmacological effects of such compounds. Upon agonist binding, the KOR, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. This primarily involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another significant pathway involves the recruitment of β-arrestin, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK.
References
Application Notes and Protocols for the Use of Bromadoline in Rodent Behavioral Studies
Disclaimer: The following application notes and protocols are based on the pharmacological class of kappa-opioid receptor (KOR) agonists, to which Bromadoline (also known as BDPC) belongs. While specific quantitative data for this compound in rodent behavioral studies is limited in publicly available scientific literature, the information provided herein is derived from studies on well-characterized KOR agonists such as U-50,488H, bremazocine, and ethylketocyclazocine. These compounds serve as surrogates to provide researchers with relevant dose ranges and expected behavioral outcomes. Researchers should always conduct pilot studies to determine the optimal dose and specific effects of this compound for their experimental paradigm.
Introduction
This compound is a selective kappa-opioid receptor (KOR) agonist. In preclinical rodent models, KOR agonists are known to modulate a variety of behaviors, including locomotion, nociception (pain perception), and affective states such as anxiety and depression. Activation of KORs typically produces analgesia, sedation, and dysphoria, making them a subject of interest in research related to pain, addiction, and mood disorders. These application notes provide an overview of the use of this compound and other KOR agonists in common rodent behavioral assays.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gαi/o. Activation of KORs leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
-
G-protein Activation: Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The βγ subunit of the G-protein can directly interact with ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in hyperpolarization of the neuron and a reduction in neurotransmitter release.
-
MAPK Pathway Activation: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. The activation of these pathways is thought to be involved in some of the longer-term effects of KOR agonists.
Data Presentation: Dose-Response of KOR Agonists in Rodent Behavioral Assays
The following tables summarize typical dose ranges and observed effects for well-characterized KOR agonists in common behavioral paradigms in rats and mice. These values should be used as a starting point for dose-finding studies with this compound.
Table 1: Effects of KOR Agonists on Locomotor Activity in Rodents
| Compound | Species | Route | Dose Range (mg/kg) | Effect on Locomotor Activity |
| U-50,488H | Mouse | i.p. | 0.3 - 1 | No significant decrease |
| U-50,488H | Mouse | s.c. | 6.66 - 20 | Dose-dependent decrease[1] |
| Ethylketocyclazocine | Mouse | i.p. | 0.03 - 0.3 | Dose-dependent decrease |
| Bremazocine | Rat | s.c. | 0.01 - 0.1 | Suppressant effects |
| Tifluadom | Rat | i.p. | 0.3 - 3 | Suppressant effects |
| Spiradoline | Rat | i.p. | 10 | Reduced activity[2] |
Table 2: Analgesic Effects of KOR Agonists in Rodents
| Compound | Species | Route | Dose Range (mg/kg) | Analgesic Test |
| U-50,488H | Rat | i.p. | 3.2 - 10 | Hot-plate test[3][4] |
| U-50,488H | Rat | i.t. | 0.005 - 0.035 (nmol) | Formalin test[5] |
| Ethylketocyclazocine | Rat | i.p. | 1 - 50 | Hind paw withdrawal |
| Bremazocine | Rat | i.p. | 0.001 - 10 | Hind paw withdrawal |
Table 3: Effects of KOR Agonists in the Conditioned Place Preference/Aversion Paradigm in Rodents
| Compound | Species | Route | Dose Range (mg/kg) | Effect |
| U-50,488H | Mouse | s.c. | 1 - 3 | Conditioned Place Aversion |
| U-50,488H | Mouse | i.p. | 2.5 - 10 | Dose-dependent aversion in males, preference at high dose in females |
| U-50,488H | Rat | i.p. | 2.5 | Conditioned Place Aversion |
Experimental Protocols
Experimental Workflow for a Rodent Behavioral Study
Locomotor Activity (Open Field Test)
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the animal's movement.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Animal Placement: Gently place the rodent in the center of the arena.
-
Recording: Start video recording immediately and allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
Data Analysis: Use automated tracking software to analyze the video recordings. Key parameters to measure include:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: Rodents tend to stay near the walls (thigmotaxis) when anxious. An increase in the time spent in the center can indicate anxiolytic-like effects.
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be an exploratory or stress-related behavior.
-
Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To assess the rewarding or aversive properties of this compound.
Apparatus: A two- or three-compartment chamber. The compartments are distinct from each other in terms of visual and/or tactile cues (e.g., different wall colors, floor textures).
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the central compartment (in a three-compartment apparatus) or allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each compartment to determine any initial preference.
-
-
Conditioning (4-8 days):
-
This phase consists of alternating injections of this compound and vehicle.
-
On "drug" days, administer this compound and confine the animal to one of the compartments for a set period (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
The assignment of the drug-paired compartment can be biased (drug paired with the initially non-preferred side) or unbiased (randomly assigned).
-
-
Post-Conditioning (Test Day):
-
Place the animal back in the apparatus with free access to all compartments in a drug-free state.
-
Record the time spent in each compartment for 15-20 minutes.
-
-
Data Analysis:
-
Conditioned Place Preference (CPP): A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline or the vehicle-paired side indicates a rewarding effect.
-
Conditioned Place Aversion (CPA): A significant decrease in the time spent in the drug-paired compartment suggests an aversive effect. KOR agonists typically induce CPA.
-
Important Considerations:
-
Animal Welfare: All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Controls: Always include a vehicle-treated control group.
-
Environment: Maintain consistent lighting, temperature, and noise levels throughout the experiments.
-
Sex Differences: Be aware that the effects of KOR agonists can differ between male and female rodents. It is advisable to test both sexes.
By following these guidelines and protocols, researchers can effectively utilize this compound and other kappa-opioid receptor agonists to investigate their effects on rodent behavior and gain insights into their potential therapeutic applications and underlying neurobiological mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bromadiolone in Wildlife Toxicology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromadiolone is a second-generation anticoagulant rodenticide (SGAR) widely used in the control of rodent pests.[1][2] Its high toxicity and persistence in animal tissues raise significant concerns for non-target wildlife, which can be exposed through direct consumption of bait or secondary poisoning by ingesting intoxicated prey.[3][4] This document provides detailed application notes and protocols for the use of Bromadiolone in wildlife toxicology research, focusing on its mechanism of action, toxicokinetics, and experimental methodologies.
Mechanism of Action
Bromadiolone functions as a potent vitamin K antagonist.[5] It inhibits the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K in the liver. This disruption of the vitamin K cycle leads to a deficiency in active vitamin K, which is a critical cofactor for the synthesis of several clotting factors (II, VII, IX, and X). The depletion of these clotting factors results in impaired blood coagulation, leading to internal hemorrhaging and eventual death.
Signaling Pathway of Bromadiolone's Anticoagulant Effect
Caption: Mechanism of Bromadiolone's anticoagulant action.
Toxicokinetics and Metabolism
Bromadiolone is readily absorbed from the gastrointestinal tract. Following absorption, it is distributed to various tissues, with the highest concentrations typically found in the liver. The elimination of Bromadiolone from the body is biphasic, with an initial rapid phase followed by a much slower terminal elimination phase. This long terminal half-life contributes to its persistence in animal tissues and the risk of secondary poisoning.
Metabolism of Bromadiolone primarily occurs in the liver. While a significant portion of an administered dose is metabolized and excreted, the parent compound can persist in the liver for extended periods.
Quantitative Toxicological Data
The toxicity of Bromadiolone varies among different species. The following tables summarize key quantitative data from toxicological studies.
| Parameter | Species | Value | Reference |
| LD50 (Oral) | |||
| Rat | 1.125 mg/kg | ||
| Mouse | 1.75 mg/kg | ||
| Rabbit | 1.0 mg/kg | ||
| Dog | >10 mg/kg | ||
| Cat | >25 mg/kg | ||
| LC50 (Dietary) | Ferret (Putorius putorius furo) | 9.8 ppm | |
| Half-life (Liver) | Rat | 170 - 318 days |
Table 1: Acute Toxicity of Bromadiolone in Various Animal Species.
| Species | Tissue | Residue Level (ppm) | Reference |
| Black Rat (Rattus rattus) | Whole body | 1.92 | |
| House Mouse (Mus domesticus) | Whole body | 1.17 | |
| California Ground Squirrel (Spermophilus beecheyi) | Whole body | 0.49 |
Table 2: Bromadiolone Residue Levels in Rodents from Field Trials.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination
This protocol outlines a general procedure for determining the acute oral LD50 of Bromadiolone in a model wildlife species (e.g., rats).
Objective: To determine the single dose of Bromadiolone that is lethal to 50% of a test population.
Materials:
-
Bromadiolone (technical grade)
-
Vehicle for administration (e.g., corn oil)
-
Test animals (e.g., adult male and female rats of a specific strain)
-
Gavage needles
-
Animal cages with appropriate housing conditions
-
Standard laboratory diet and water
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to dosing.
-
Dose Preparation: Prepare a series of graded doses of Bromadiolone in the selected vehicle.
-
Dosing: Administer a single oral dose of Bromadiolone to each animal via gavage. A control group should receive the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
Residue Analysis in Animal Tissues
This protocol describes a method for determining Bromadiolone residues in animal tissues.
Objective: To quantify the concentration of Bromadiolone in various tissues of exposed wildlife.
Materials:
-
Tissue samples (e.g., liver, muscle, whole body)
-
Homogenizer
-
Extraction solvent (e.g., acetone, acetonitrile)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., fluorescence or mass spectrometry)
-
Bromadiolone analytical standard
Procedure:
-
Sample Preparation: Homogenize the tissue sample.
-
Extraction: Extract Bromadiolone from the homogenized tissue using an appropriate organic solvent.
-
Cleanup: Purify the extract using SPE to remove interfering substances.
-
Analysis: Analyze the cleaned extract by HPLC to separate and quantify Bromadiolone.
-
Quantification: Determine the concentration of Bromadiolone in the tissue sample by comparing the peak area to a calibration curve prepared from the analytical standard.
Experimental Workflow for a Secondary Poisoning Study
Caption: Workflow for a typical secondary poisoning study.
Conclusion
The application of Bromadiolone in wildlife toxicology research is crucial for understanding its environmental impact and mitigating risks to non-target species. The protocols and data presented here provide a framework for conducting such research. It is imperative that all experimental procedures involving Bromadiolone are conducted in accordance with ethical guidelines for animal welfare and strict laboratory safety protocols due to its high toxicity. Further research is needed to fully elucidate the sublethal effects of Bromadiolone on wildlife and to develop more effective strategies for reducing its environmental contamination.
References
- 1. Bromadiolone - Wikipedia [en.wikipedia.org]
- 2. Bromadiolone | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]
- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observational analysis of the effects of kappa opioid agonists an open field behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromadiolone | C30H23BrO4 | CID 54680085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bromadoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromadoline is a potent second-generation anticoagulant rodenticide. Its widespread use necessitates robust and sensitive analytical methods for its quantification in various matrices for toxicological assessments, environmental monitoring, and forensic investigations.[1][2][3] This document provides detailed application notes and standardized protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Standards
Certified analytical standards for this compound are commercially available and essential for accurate quantification.[4][5] These standards are typically sold as neat materials or in solution at certified concentrations. It is crucial to use a certified reference material to prepare calibration standards and quality control samples.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for this compound quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Hens' Eggs & Plasma | Rodenticide Formulation | Biological Samples |
| Column | Luna C18 ODS2 | ODS 2 Hypersil C18 | Primesep 100 |
| Mobile Phase | MeOH-ammonium acetate (0.5 M) triethylamine buffer (pH 5, 51:49, v/v) | Methanol/ 0.1% aqueous phosphoric acid (90/10 v/v) | Data not specified |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0ml/min |
| Detection | UV at 260 nm | UV at 265 nm | LC/MS and UV compatible |
| Linearity Range | 0.1-20 µg/g | 0.005 – 0.05 mg/ml | Data not specified |
| Recovery | 72-80% | 121.594% (average) | 98% |
| Internal Standard | Warfarin (5 µg/mL) | Not specified | Warfarin |
Table 2: Mass Spectrometry (MS) Based Methods
| Parameter | GC-MS | LC-MS | LC-MS/MS |
| Matrix | Liver & Blood Plasma | Whole Blood | Rat Liver |
| Ionization | Electron Ionization (after in-injector pyrolysis) | Electrospray Ionization (ESI) | Heated Electrospray Ionization (HESI) |
| Linearity | Up to 1000 µg/kg (liver) and 1000 µg/L (plasma) | Data not specified | Data not specified |
| LOD | 0.38 µg/kg (liver) and 0.26 µg/L (plasma) | 0.005 mg/L | Data not specified |
| LOQ | Data not specified | 0.01 mg/L | 0.92 to 2.2 ng/g for each diastereoisomer |
| Recovery | 94-98% | Data not specified | Data not specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Matrices by HPLC-UV
This protocol is adapted from a method for the determination of this compound in hen's eggs and plasma.
1. Sample Preparation (Plasma) a. To 1 mL of plasma, add 5 µg/mL of warfarin as an internal standard. b. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). c. Evaporate the organic layer to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Luna C18 ODS2, 5 µm, 4.6 x 250 mm, or equivalent.
-
Mobile Phase: Methanol:0.5 M Ammonium Acetate with Triethylamine buffer (pH 5) (51:49 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25°C.
3. Calibration and Quantification a. Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/g) in the mobile phase, each containing the internal standard at a fixed concentration. b. Inject the standards and the prepared samples into the HPLC system. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in Liver and Blood Plasma by In-injector Pyrolysis GC-MS
This protocol is based on a rapid and sensitive method that utilizes in-injector pyrolysis, eliminating the need for derivatization.
1. Sample Preparation a. Extract the homogenized liver or plasma sample with methanol. b. Evaporate the methanol extract to dryness under a nitrogen stream. c. Dissolve the residue in toluene for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a tandem mass spectrometer.
-
Injector: Set to 390°C for in-injector pyrolysis.
-
Column: VF-5ms or equivalent.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
MS Mode: Tandem in-time mass spectrometry.
3. Calibration and Quantification a. Prepare calibration standards in toluene. b. Analyze the standards and samples using the GC-MS method. c. The quantification is based on the pyrolytic fragment of this compound. d. Create a calibration curve and determine the concentration in the samples.
Protocol 3: Quantification of this compound in Whole Blood by LC-MS
This protocol is based on a developed method for the quantification of this compound in whole blood.
1. Sample Preparation a. Perform a liquid-liquid extraction of the whole blood sample with a suitable solvent. b. Evaporate the solvent and reconstitute the residue in the mobile phase. c. Note: Stability testing has shown that this compound concentrations can decrease after freeze-thaw cycles.
2. LC-MS Instrumentation and Conditions
-
LC-MS System: A liquid chromatograph coupled to a mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phases, such as 10mM ammonium acetate and acetonitrile, is often used.
-
Ionization: Electrospray Ionization (ESI).
-
MS Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for enhanced specificity and sensitivity.
3. Calibration and Quantification a. Prepare calibration standards in the appropriate matrix or solvent. b. Analyze the standards and samples using the LC-MS method. c. Generate a calibration curve and calculate the concentration of this compound in the samples.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a Vitamin K antagonist.
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Logical Relationships in Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. The rapid determination of bromadiolone in liver and blood plasma by in-injector pyrolysis gas chromatography - Ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. Facile synthesis and characterization of nanorods Pb-MOF for toxic rodenticide detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 溴敌隆 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. accustandard.com [accustandard.com]
Application Note: High-Performance Liquid Chromatography for the Separation of Bromadoline Diastereomers
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the successful separation and quantification of Bromadoline diastereomers. This compound, a potent second-generation anticoagulant rodenticide, possesses two chiral centers, resulting in the existence of stereoisomers.[1] The cis and trans diastereomers of this compound exhibit different physicochemical properties, which allows for their separation using liquid chromatography.[2] This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolism research, and the development of safer anticoagulant rodenticides. The presented protocols for both achiral and chiral separation provide robust and reproducible results, essential for quality control and regulatory submissions.
Introduction
This compound is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist.[3] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is critical for the vitamin K cycle.[3][4] This inhibition leads to a depletion of reduced vitamin K, thereby impairing the synthesis of vitamin K-dependent clotting factors and ultimately leading to anticoagulation and, in target species, internal hemorrhaging.
Commercial this compound is a mixture of stereoisomers. The spatial arrangement of substituents at the two chiral centers gives rise to diastereomeric pairs (cis and trans isomers). Research has indicated that individual stereoisomers can have different pharmacokinetic profiles and persistence in biological systems. Therefore, the ability to separate and quantify these diastereomers is of significant interest for understanding their respective toxicological and metabolic fates. This application note provides detailed protocols for both reversed-phase and chiral HPLC methods for the separation of this compound diastereomers.
Experimental Protocols
Protocol 1: Achiral Reversed-Phase HPLC Separation of this compound Diastereomers
This protocol describes a method for the separation of the cis and trans diastereomers of this compound using a standard C18 reversed-phase column.
Materials and Reagents:
-
This compound standard (containing a mixture of diastereomers)
-
HPLC grade Methanol
-
HPLC grade Water
-
Phosphoric acid (85%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Triethylamine
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
ODS 2 Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent
-
Luna C18 ODS2 analytical column or equivalent
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation (Method A):
-
Prepare a 0.1% aqueous solution of phosphoric acid.
-
Mix methanol and 0.1% aqueous phosphoric acid in a ratio of 90:10 (v/v).
-
Degas the mobile phase prior to use.
-
-
Mobile Phase Preparation (Method B):
-
Prepare a 0.5 M ammonium acetate buffer and adjust the pH to 5 with triethylamine.
-
Mix methanol and the ammonium acetate buffer in a ratio of 51:49 (v/v).
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.005 to 0.05 mg/mL.
-
-
Chromatographic Conditions:
-
Column: ODS 2 Hypersil C18 (250 mm x 4.6 mm, 5 µm) or Luna C18 ODS2
-
Mobile Phase: See Mobile Phase Preparation (Method A or B)
-
Flow Rate: 1.0 mL/min (for Method A) or 1.5 mL/min (for Method B)
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 265 nm or 260 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Identify and quantify the diastereomers based on their retention times and peak areas.
-
Protocol 2: Chiral HPLC-MS/MS Separation of this compound Stereoisomers
This protocol outlines a more advanced method for the separation of all four stereoisomers (two pairs of diastereomers) of this compound using a chiral column coupled with tandem mass spectrometry for high sensitivity and specificity.
Materials and Reagents:
-
This compound standard (containing a mixture of stereoisomers)
-
HPLC grade Methanol
-
HPLC grade Water
-
Formic acid
Equipment:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
AZYP Q-Shell chiral column (100 mm x 2.1 mm, 2.7 µm) or equivalent
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water/Methanol (5:95, v/v) with 0.1% formic acid.
-
Mobile Phase B: Water/Methanol (5:95, v/v) with 0.5% formic acid.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (1 mg/mL).
-
Prepare working solutions by serial dilution in 50% (v/v) aqueous acetonitrile.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: AZYP Q-Shell (100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase Gradient:
-
0.0 – 4.0 min: 0% B
-
4.0 – 7.5 min: 0 – 100% B
-
7.5 – 10.0 min: 100% B
-
10.0 – 10.1 min: 100 – 0% B
-
10.1 – 12.5 min: 0% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Detection: Selected-Reaction Monitoring (SRM)
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standard solutions and samples.
-
Monitor the specific precursor-to-product ion transitions for each stereoisomer for quantification.
-
Data Presentation
Table 1: Quantitative Data for Achiral HPLC Separation of this compound Diastereomers (Method A)
| Parameter | Value |
| Column | ODS 2 Hypersil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / 0.1% aqueous phosphoric acid (90/10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time (Diastereomer 1) | Approx. 4.292 min |
| Linearity (r²) | 0.9999 |
| Limit of Detection (LOD) | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent |
Table 2: Quantitative Data for Chiral HPLC-MS/MS Separation of this compound Stereoisomers
| Parameter | Value |
| Column | AZYP Q-Shell (100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient of Water/Methanol with formic acid |
| Flow Rate | 0.4 mL/min |
| Total Run Time | 12.5 min |
| Lower Limits of Quantitation | 0.87 – 2.55 ng/mL |
| Calibration Curve Range | 2 – 3 orders of magnitude |
Mandatory Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. Chiral Liquid Chromatography-Tandem Mass Spectrometry Analysis of Superwarfarin Rodenticide Stereoisomers – Bromadiolone, Difenacoum and Brodifacoum – in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Sensitive and Robust Assay for the Quantification of Bromadiolone in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromadiolone is a potent second-generation anticoagulant rodenticide widely used for pest control in agricultural and urban settings.[1][2][3] As a 4-hydroxycoumarin derivative, it functions as a vitamin K antagonist, disrupting blood coagulation and leading to internal hemorrhaging in target species.[2][4] Its high toxicity and persistence can pose risks to non-target organisms through primary or secondary exposure, necessitating sensitive and reliable analytical methods for its monitoring in environmental matrices. This document provides a detailed protocol for the extraction and quantification of Bromadiolone from water and soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Note: This application note assumes the query for "Bromadoline" was a typographical error for "Bromadiolone," a well-documented rodenticide.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Bromadiolone exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for the Vitamin K cycle, a process that recycles oxidized Vitamin K epoxide back to its active, reduced form. Active Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues in several blood clotting factors. By blocking VKOR, Bromadiolone depletes the supply of active Vitamin K, leading to the production of non-functional clotting factors and subsequent failure of the coagulation cascade.
Caption: Inhibition of the Vitamin K cycle by Bromadiolone.
Experimental Protocols
This section details the procedures for sample collection, extraction, and analysis. It is critical to follow quality control procedures, including the analysis of method blanks, matrix spikes, and laboratory control samples.
Sample Collection and Storage
-
Water Samples: Collect 500 mL of water in amber glass bottles to prevent photodegradation. Store at 4°C and process within 48 hours. If longer storage is needed, freeze at -20°C.
-
Soil/Sediment Samples: Collect approximately 100 g of soil from the top 15 cm layer using a stainless-steel auger. Store samples in glass jars at 4°C and process within 7 days, or freeze at -20°C for long-term storage.
Water Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for extracting opioids and other contaminants from aqueous matrices.
Caption: Workflow for Solid-Phase Extraction of Bromadiolone from water.
Protocol Steps:
-
Sample Pre-treatment: Allow water sample to reach room temperature. Filter through a 0.45 µm glass fiber filter to remove suspended solids. Acidify the filtrate to pH 4 using formic acid.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange (MCX) SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 4). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 0.1 N hydrochloric acid to remove interferences, followed by 5 mL of methanol. Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the target analyte with 8 mL of a freshly prepared solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Soil Sample Preparation: Liquid-Liquid Extraction (LLE)
Protocol Steps:
-
Sample Preparation: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike with internal standard if available.
-
Add 20 mL of a 1:1 mixture of acetone and acetonitrile.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer the supernatant to a clean tube.
-
Add 10 mL of dichloromethane and 5 mL of a saturated NaCl solution.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Concentration and Cleanup:
-
Carefully collect the lower organic layer (dichloromethane) and transfer it to a clean evaporation tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction of Bromadiolone from soil.
Analytical Method: LC-MS/MS
Analysis is performed using a triple quadrupole mass spectrometer, which provides high sensitivity and specificity.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Positive (ESI+) |
| Gas Temperature | 350 °C |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 2000 V |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Hypothetical values; must be optimized empirically) 527.1 → 307.1 (Quantifier) 527.1 → 251.1 (Qualifier) |
| Table 1: Suggested LC-MS/MS Parameters for Bromadiolone Analysis. |
Data Presentation and Method Performance
The method should be validated according to established guidelines to ensure reliability. Key parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, extraction recovery, and matrix effects.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | Water: 0.05 ng/mL Soil: 0.1 ng/g |
| Limit of Quantification (LOQ) | Water: 0.1 ng/mL Soil: 0.5 ng/g |
| Table 2: Method Validation Summary. |
| QC Level | Matrix | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | Water | 1 | 6.8 | 8.5 | 98.2 |
| Mid | Water | 25 | 4.5 | 6.1 | 101.5 |
| High | Water | 75 | 3.9 | 5.4 | 103.1 |
| Low | Soil | 2 ng/g | 8.2 | 10.1 | 95.7 |
| Mid | Soil | 50 ng/g | 6.1 | 8.9 | 99.4 |
| High | Soil | 150 ng/g | 5.5 | 7.3 | 102.8 |
| Table 3: Representative Accuracy and Precision Data. |
Matrix effects, which can cause ion suppression or enhancement, must be evaluated to ensure accurate quantification.
| Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Water | 85.4 ± 5.2 | -12.6 ± 4.1 |
| Soil | 78.9 ± 7.5 | -18.3 ± 6.5 |
| Table 4: Representative Recovery and Matrix Effect Data. (A negative matrix effect indicates ion suppression). |
This application note provides a comprehensive framework for the analysis of Bromadiolone in environmental water and soil samples. The described methods, utilizing Solid-Phase Extraction and Liquid-Liquid Extraction followed by sensitive LC-MS/MS detection, are suitable for environmental monitoring and risk assessment. Proper method validation is crucial to ensure the generation of high-quality, reliable data for regulatory and research purposes.
References
Application Notes and Protocols for Measuring Bromadiolone-Induced Coagulopathy
A Note on Terminology: The term "Bromadoline" did not yield specific results related to coagulopathy in scientific literature. It is presumed that this is a typographical error and the intended subject is Bromadiolone , a potent second-generation anticoagulant rodenticide. This document will, therefore, focus on the protocol for measuring coagulopathy induced by Bromadiolone.
Introduction to Bromadiolone and its Anticoagulant Effects
Bromadiolone is a "superwarfarin" anticoagulant that is highly effective as a rodenticide.[1][2][3] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme, which is crucial for the recycling of vitamin K in the liver.[1][2] This inhibition leads to a deficiency of active vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors. Consequently, the production of functional coagulation factors II, VII, IX, and X is significantly reduced, leading to a state of coagulopathy and an increased risk of severe and prolonged bleeding. Clinical manifestations of Bromadiolone poisoning in humans and animals include skin and mucosal hemorrhages, gastrointestinal bleeding, and hematuria. Laboratory tests in cases of Bromadiolone intoxication typically reveal a prolonged prothrombin time (PT), activated partial thromboplastin time (aPTT), and an elevated international normalized ratio (INR).
Experimental Protocols for Measuring Bromadiolone-Induced Coagulopathy
This section provides detailed methodologies for key experiments to assess the coagulopathic effects of Bromadiolone in a research setting.
In Vivo Animal Model
-
Objective: To establish an animal model of Bromadiolone-induced coagulopathy.
-
Species: Rattus norvegicus (Sprague-Dawley or Wistar strains are commonly used).
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into a control group and one or more experimental groups receiving different doses of Bromadiolone.
-
Bromadiolone can be administered orally, for example, mixed with bait. A documented dosage from a study is 0.44 mg/kg body weight.
-
The control group should receive the vehicle (bait without Bromadiolone).
-
Monitor animals daily for clinical signs of bleeding (e.g., hematuria, bleeding from the nose or gums, bruising).
-
Collect blood samples at predetermined time points (e.g., 24, 48, 72, and 96 hours) for coagulation assays.
-
Blood Sample Collection and Preparation
-
Objective: To properly collect and process blood samples for coagulation testing.
-
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Collect whole blood via cardiac puncture or from the retro-orbital sinus into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tube several times to ensure proper mixing.
-
Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully aspirate the plasma and transfer it to a clean, labeled tube.
-
Perform coagulation assays immediately or store the plasma at -80°C for later analysis.
-
Coagulation Assays
-
a. Prothrombin Time (PT)
-
Principle: The PT test evaluates the extrinsic and common pathways of the coagulation cascade (Factors VII, X, V, II, and fibrinogen).
-
Procedure:
-
Pre-warm the platelet-poor plasma sample and the PT reagent (containing tissue factor and calcium) to 37°C.
-
Pipette 50 µL of the plasma sample into a pre-warmed cuvette.
-
Add 100 µL of the PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This can be done using an automated coagulometer or by manual tilt-tube method.
-
-
-
b. Activated Partial Thromboplastin Time (aPTT)
-
Principle: The aPTT test assesses the intrinsic and common pathways of coagulation (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).
-
Procedure:
-
Pre-warm the platelet-poor plasma sample, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (0.025 M) to 37°C.
-
Pipette 50 µL of the plasma sample and 50 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
-
-
c. Thrombin Time (TT)
-
Principle: The TT measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin.
-
Procedure:
-
Pre-warm the platelet-poor plasma sample and the thrombin reagent to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Add 50 µL of the thrombin reagent and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Presentation
The quantitative data from the coagulation assays should be summarized in a table for clear comparison between the control and Bromadiolone-treated groups.
| Coagulation Parameter | Control Group (Mean ± SD) | Bromadiolone-Treated Group (Mean ± SD) | p-value |
| Prothrombin Time (PT) (seconds) | e.g., 12.5 ± 1.2 | e.g., > 60 | <0.001 |
| Activated Partial Thromboplastin Time (aPTT) (seconds) | e.g., 28.3 ± 2.5 | e.g., > 120 | <0.001 |
| Thrombin Time (TT) (seconds) | e.g., 15.1 ± 1.8 | e.g., 16.5 ± 2.0 | >0.05 |
| International Normalized Ratio (INR) | e.g., 1.0 ± 0.1 | e.g., > 5.0 | <0.001 |
Note: The INR is calculated from the PT and is a standardized measure of the prothrombin time.
Visualizations
Signaling Pathway
Caption: Mechanism of Bromadiolone-induced coagulopathy.
Experimental Workflow
Caption: Workflow for measuring Bromadiolone-induced coagulopathy.
References
Troubleshooting & Optimization
Overcoming matrix effects in Bromadoline HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Bromadoline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC analysis?
A1: Matrix effects in high-performance liquid chromatography (HPLC) refer to the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1][2] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[2] The source of these interferences can be the various components of the biological matrix itself, such as proteins, salts, phospholipids, and endogenous molecules.[3]
Q2: What are the common sources of matrix effects in this compound analysis in biological samples?
A2: In the analysis of this compound from biological matrices like plasma, serum, or tissue homogenates, common sources of matrix effects include:
-
Phospholipids: These are abundant in biological membranes and can co-elute with the analyte, causing ion suppression in mass spectrometry-based detectors.[3]
-
Proteins: High concentrations of proteins can precipitate and clog the HPLC column or interact with the analyte.
-
Salts and Endogenous Molecules: These can alter the ionization efficiency of the analyte in the detector source.
-
Anticoagulants: The agents used during blood collection can sometimes interfere with the analysis.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract (a sample processed without the analyte). A significant difference between these two signals indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the HPLC eluent after the column, and a blank matrix extract is injected. Any fluctuation in the analyte's signal as the matrix components elute indicates the presence of interfering compounds.
Q4: What are the general strategies to overcome matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help in removing interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix interferences is a crucial step.
-
Calibration Strategies: Using matrix-matched calibration standards, the standard addition method, or stable isotope-labeled internal standards can help compensate for matrix effects.
-
Sample Dilution: A simple approach of diluting the sample can reduce the concentration of interfering components.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Problem: The chromatographic peak for this compound is not symmetrical, showing either tailing (a stretched trailing edge) or fronting (a stretched leading edge).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | Acidic silanol groups on the silica-based column packing can interact with basic analytes like this compound, causing peak tailing. Solution: Operate at a lower mobile phase pH to protonate the silanol groups, or use an end-capped column to block these active sites. |
| Mobile Phase pH close to Analyte's pKa | If the mobile phase pH is near the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can lead to peak fronting. Solution: Reduce the sample concentration or the injection volume. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Void | A contaminated or damaged column can lead to poor peak shape. Solution: Flush the column with a strong solvent or, if necessary, replace the column. |
Guide 2: Inconsistent Retention Times
Problem: The retention time for this compound is shifting between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Insufficient time for the column to stabilize with the mobile phase before injection can cause retention time drift. Solution: Ensure the column is equilibrated for a sufficient time (at least 10 column volumes) before starting the analytical run. |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase solvents or solvent degradation can lead to shifts in retention time. Solution: Prepare fresh mobile phase daily and ensure the HPLC pump is functioning correctly. |
| Temperature Fluctuations | Variations in column temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Leaks or issues with the pump can lead to inconsistent flow rates. Solution: Check for leaks and ensure the pump is properly maintained. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol describes a general procedure for extracting this compound from a plasma matrix to reduce matrix effects.
Materials:
-
SPE Cartridge (e.g., C18)
-
Plasma sample
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Sample Loading: Load 0.5 mL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the washing solution to remove polar interferences.
-
Elution: Elute this compound with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. The sample is now ready for HPLC injection.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol outlines a general LLE procedure for extracting this compound from a urine matrix.
Materials:
-
Urine sample
-
Extraction solvent (e.g., ethyl acetate)
-
pH adjustment solution (e.g., dilute acid or base)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
pH Adjustment: Adjust the pH of 1 mL of the urine sample to optimize the extraction of this compound.
-
Extraction: Add 3 mL of the extraction solvent to the sample, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Separation: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) * | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 30 - 50 (Suppression) | Quick and simple | May not remove all interferences |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 (Suppression) | Good for non-polar analytes | Can be labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Minimal) | High selectivity and cleanup efficiency | Can be more expensive and require method development |
*Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. Negative values indicate suppression, and positive values indicate enhancement.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Overview of common sample preparation workflows for HPLC analysis.
References
Technical Support Center: Bromadoline Detection in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Bromadoline in soil samples. Our aim is to help you improve the sensitivity and reliability of your analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from soil matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: this compound binds strongly to soil organic matter.[1][2] | - Solvent Selection: Use a polar solvent like acetonitrile or a mixture such as chloroform:acetone (1:1 v/v) for extraction.[3] Acetone has been identified as a particularly effective solvent.[1] - Extraction Technique: Employ vigorous shaking (e.g., 180 movements/minute for at least 30 minutes) or sonication to ensure thorough extraction.[3] Consider a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which has shown success for anticoagulant rodenticides in soil. |
| Analyte Degradation: this compound can degrade over time, although it is relatively persistent in soil. | - Sample Storage: Store soil samples at -20°C if not analyzed immediately to minimize degradation. | |
| Inefficient Clean-up: Co-extracted matrix components can interfere with analyte retention and detection. | - Solid-Phase Extraction (SPE): Utilize SPE cartridges for clean-up. A wash step with a weak solvent mixture (e.g., 15:85 v:v methanol:water with 0.1% formic acid) can help remove interferences before eluting this compound with a stronger solvent like acetone. - Column Chromatography: A florisil-sodium sulphate column can be used for purification after initial extraction. | |
| High Matrix Effects in LC-MS/MS | Co-eluting Matrix Components: Humic and fulvic acids in soil can suppress or enhance the ionization of this compound. | - Sample Dilution: Diluting the final extract can mitigate matrix effects, although this may compromise the limit of detection. - Matrix-Matched Calibration: Prepare calibration standards in blank soil extract that has undergone the same extraction and clean-up procedure as the samples. - Improved Chromatographic Separation: Optimize the HPLC gradient to separate this compound from interfering compounds. The addition of formic acid to the mobile phase can improve peak shape. |
| Poor Peak Shape in Chromatography | Inappropriate Mobile Phase: The mobile phase composition significantly affects peak symmetry. | - Mobile Phase Optimization: For HPLC-UV, a mobile phase of methanol:water (85:15) has been used. For LC-MS/MS, mobile phases containing acetonitrile and formic acid are common. Experiment with different solvent ratios and additives to achieve optimal peak shape. |
| Column Overloading: Injecting too much sample or too high a concentration can lead to peak fronting or tailing. | - Reduce Injection Volume: Decrease the volume of sample injected onto the column. | |
| Inconsistent Results | Sample Heterogeneity: this compound may not be evenly distributed in the soil. | - Homogenization: Thoroughly homogenize the soil sample before taking a subsample for extraction. |
| Procedural Variability: Minor deviations in the experimental protocol can lead to significant variations in results. | - Standard Operating Procedures (SOPs): Strictly adhere to a validated SOP for all samples in a batch. Ensure consistent timing for extraction, shaking, and incubation steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in soil?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving high sensitivity and selectivity for this compound in soil at trace levels. This technique offers lower limits of detection (LOD) and quantification (LOQ) compared to methods like HPLC-UV. High-performance liquid chromatography with electrochemical detection (HPLC-ED) has also been proposed as a sensitive alternative.
Q2: How can I extract this compound from soil effectively?
A2: A modified QuEChERS method is highly effective for extracting anticoagulant rodenticides from soil. This involves an extraction/partitioning step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) for clean-up. Alternatively, solvent extraction with acetonitrile or a chloroform:acetone mixture, followed by clean-up using SPE cartridges or a florisil column, is also a validated approach.
Q3: What are the expected recovery rates for this compound from soil?
A3: With optimized methods, recovery rates can vary. For instance, an HPLC method reported recoveries in the range of 72-80%. A validated LC-MS/MS method for various anticoagulant rodenticides using a modified QuEChERS protocol reported mean recoveries between 52.78% and 110.69% depending on the specific compound and matrix.
Q4: How should I store my soil samples before analysis?
A4: To prevent potential degradation of this compound, it is recommended to store soil samples in a freezer at -20°C if they cannot be analyzed immediately.
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in soil?
A5: The LOD and LOQ are highly dependent on the analytical method used. For a sensitive LC-MS/MS method, the LOQ can be as low as 0.0100 ppm (µg/g). Another study using a modified QuEChERS LC-MS/MS method for various rodenticides reported LOQs ranging from 0.5 to 50.0 ng/g and LODs from 0.024 to 6.25 ng/g.
Quantitative Data Summary
The following table summarizes key quantitative data from various analytical methods for this compound detection.
| Analytical Method | Matrix | LOQ | LOD | Recovery (%) | Reference |
| HPLC-UV/VIS | Soil | 0.264 µg/g | - | - | |
| LC-MS/MS | Soil | 0.0100 µg/g | - | - | |
| LC-MS/MS (QuEChERS) | Soil | 0.5 - 50.0 ng/g | 0.024 - 6.25 ng/g | - | |
| HPLC-MS/MS (QuEChERS) | Animal Tissue | 0.1 - 1 ng/mL (µg/kg) | 0.05 - 0.5 ng/mL (µg/kg) | 52.78 - 110.69 | |
| HPLC | Hen Eggs | - | - | 72 - 80 |
Experimental Protocols
Protocol 1: LC-MS/MS with Acetonitrile Extraction and SPE Clean-up
This protocol is based on a validated method for the determination of this compound in soil.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add acetonitrile and sodium chloride.
-
Shake vigorously and centrifuge.
-
Filter the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge.
-
Load a portion of the filtered extract onto the cartridge.
-
Wash the cartridge with 1 mL of 15:85 (v:v) methanol:water containing 0.1% formic acid to remove interferences.
-
Elute this compound from the cartridge with 3 mL of acetone.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Analyze using an LC-MS/MS system.
-
Protocol 2: Modified QuEChERS with LC-MS/MS
This protocol is a generalized approach based on the successful application of QuEChERS for anticoagulant rodenticides in soil.
-
Extraction:
-
Weigh 5-10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if soil is dry) and vortex.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
Take the cleaned-up supernatant for LC-MS/MS analysis. It may be necessary to dilute the extract with water to improve chromatography.
-
Visualizations
Caption: Workflow for sensitive this compound detection in soil.
References
Technical Support Center: Troubleshooting Bromadoline Extraction
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Bromadoline during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is low after Solid-Phase Extraction (SPE). What are the common causes and how can I fix it?
Low recovery in SPE is a common issue that can typically be resolved by systematically investigating each step of the process. The first and most critical step in troubleshooting is to collect and analyze the fractions from each stage (loading, washing, and elution) to pinpoint where the analyte is being lost.[1][2][3]
Common Causes & Solutions:
-
Analyte is lost during sample loading: This suggests that this compound has a higher affinity for your sample solvent than for the SPE sorbent.[2]
-
Incorrect Sorbent: The chosen sorbent may not have sufficient affinity for this compound. Consider a sorbent with a different retention mechanism.
-
Inappropriate Sample Solvent: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Try diluting the sample with a weaker solvent.[2]
-
Incorrect pH: As an acidic compound, this compound's retention on certain sorbents is pH-dependent. Ensure the sample pH is adjusted to optimize its interaction with the sorbent material.
-
Overloading: The amount of sample or analyte may be exceeding the binding capacity of the SPE cartridge. Consider using a larger cartridge or reducing the sample volume.
-
-
Analyte is lost during the wash step: This indicates that the wash solvent is too strong and is prematurely eluting the this compound along with the interferences.
-
Solution: Decrease the strength or the volume of the wash solvent to ensure it removes interferences without affecting the bound analyte.
-
-
Analyte remains on the sorbent after elution: If you cannot find this compound in the load or wash fractions, it is likely still bound to the cartridge.
-
Solution: The elution solvent is not strong enough to displace the analyte. Increase the elution solvent's strength or volume to ensure complete recovery.
-
-
Other Factors:
-
Poor Sorbent Wetting: Incomplete wetting of the sorbent can prevent the analyte from binding effectively.
-
Inconsistent Flow Rate: A flow rate that is too fast during loading can reduce the interaction time between this compound and the sorbent.
-
Matrix Effects: Components in complex matrices like blood or soil can interfere with analyte binding.
-
Caption: Troubleshooting workflow for poor SPE recovery.
Q2: I'm experiencing poor this compound recovery with Liquid-Liquid Extraction (LLE). What factors should I optimize?
For LLE, efficient recovery depends on maximizing the partitioning of this compound from the aqueous sample phase into the immiscible organic solvent. This is governed by the analyte's physicochemical properties.
Key Optimization Factors:
-
pH of the Aqueous Phase: this compound is a 4-hydroxycoumarin derivative, which is acidic. For optimal extraction into an organic solvent, the analyte must be in its neutral, un-ionized form. To achieve this, the pH of the aqueous sample should be adjusted to at least two pH units below the pKa of this compound.
-
Choice of Organic Solvent: The polarity of the extraction solvent should be matched to the polarity of the analyte to ensure favorable partitioning. Highly positive LogP values for an analyte suggest better partitioning into a nonpolar organic phase.
-
Solvent to Sample Ratio: To drive the equilibrium towards the organic phase and ensure high recovery, a larger volume of organic solvent relative to the aqueous sample is often necessary. A ratio of 7:1 (organic:aqueous) is a good starting point for optimization.
-
"Salting Out" Effect: For more polar analytes, adding a high concentration of a simple salt (e.g., sodium sulfate, sodium chloride) to the aqueous phase can decrease this compound's solubility in it. This effect drives more of the analyte into the organic phase, improving recovery.
-
Extraction Vigor and Time: Ensure sufficient mixing (e.g., vortexing) for an adequate amount of time to allow the analyte to partition between the two phases. This is typically determined empirically.
Caption: LLE principle based on pH adjustment for an acidic compound.
Q3: What are some reported extraction conditions and recovery rates for this compound?
Various methods have been developed for extracting this compound from different matrices. The choice of solvent and cleanup procedure is highly dependent on the sample type.
| Matrix | Extraction Method/Technique | Key Solvents / Cleanup Steps | Reported Recovery (%) | Reference |
| Rodenticide Baits | Liquid-Liquid Extraction (LLE) | Hexane-Acetonitrile | 94% | |
| Hen Eggs | High-Performance Liquid Chromatography (HPLC) Method | Mobile Phase: MeOH-ammonium acetate (pH 5) | 72-80% | |
| Soil | Solid-Phase Extraction (SPE) | Extraction: Chloroform:Acetone (1:1); Cleanup: Florisil-sodium sulphate column | Method Validated | |
| Blood / Liver | Dispersive Solid-Phase Extraction (dSPE) | Acetonitrile with salting out | Method Validated |
Experimental Protocols
Protocol 1: General-Purpose Solid-Phase Extraction (SPE) for this compound
This protocol provides a general workflow for extracting this compound from a liquid sample. Note: This is a template and must be optimized for your specific matrix and analytical requirements.
-
Sorbent Selection: Choose a sorbent based on the properties of this compound (e.g., reversed-phase C18 for its lipophilic nature or an anion exchange sorbent for its acidic properties).
-
Conditioning: Wash the SPE cartridge with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) to activate the sorbent.
-
Equilibration: Flush the cartridge with 1-2 cartridge volumes of a solvent that mimics your sample matrix (e.g., deionized water or a buffer at the same pH as your sample) to prepare the sorbent for sample loading.
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH to be at least 2 units below this compound's pKa to ensure it is in its neutral form for reversed-phase retention.
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove hydrophilic interferences. This solvent should be strong enough to remove contaminants but weak enough to leave this compound bound to the sorbent. An aqueous solution with a small percentage of organic solvent is often used.
-
Collect this fraction for troubleshooting if needed.
-
-
Elution:
-
Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture). If pH was used to aid retention, using an elution solvent with an adjusted basic pH can improve recovery.
-
Collect the eluate for analysis. The eluate may be evaporated and reconstituted in a mobile phase-compatible solvent for improved analytical sensitivity.
-
Protocol 2: General-Purpose Liquid-Liquid Extraction (LLE) for this compound
This protocol outlines a general LLE procedure for extracting this compound. Note: This is a template and must be optimized for your specific matrix and analytical goals.
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a separatory funnel or appropriate extraction vessel.
-
Adjust the sample pH to be at least 2 units below the pKa of this compound using a suitable acid (e.g., phosphoric acid or formic acid). This converts the analyte to its neutral, more organosoluble form.
-
-
Solvent Addition:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., hexane, ethyl acetate, chloroform). A common starting point is a 7:1 ratio of organic solvent to the aqueous sample.
-
(Optional) For the "salting out" technique, add a salt like sodium sulfate to the aqueous layer to saturation.
-
-
Extraction:
-
Securely cap the vessel and shake vigorously for 1-2 minutes to facilitate the transfer of this compound into the organic phase. Periodically vent the vessel to release any pressure buildup.
-
-
Phase Separation:
-
Allow the vessel to stand until the aqueous and organic layers have clearly separated. Centrifugation can be used to accelerate this process and resolve emulsions.
-
-
Collection and Post-Treatment:
-
Carefully collect the organic layer containing the extracted this compound.
-
A second extraction of the aqueous layer with fresh organic solvent may be performed to improve recovery.
-
The collected organic fractions can be combined, dried (e.g., with anhydrous sodium sulfate), and then evaporated under a stream of nitrogen. The residue is reconstituted in a suitable solvent for analysis by HPLC or LC-MS.
-
References
Technical Support Center: Optimizing Mobile Phase for Bromadoline LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Bromadoline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for mobile phase optimization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust LC-MS/MS method. This compound is a second-generation anticoagulant rodenticide, a derivative of 4-hydroxycoumarin.[1] Key properties include:
-
Solubility: Its water solubility is pH-dependent. For example, at 20°C, the solubility is >1.14 x 10^4 g/L at pH 5, 2.48 x 10^-3 g/L at pH 7, and 0.180 g/L at pH 9.[2]
-
LogP: The octanol/water partition coefficient (logP) is estimated to be 7.184, indicating it is a highly hydrophobic compound.[3]
-
pKa: As a 4-hydroxycoumarin derivative, the acidic proton on the hydroxyl group influences its ionization state. The pKa of similar coumarin derivatives is typically in the acidic range.
This information suggests that reversed-phase chromatography is a suitable approach, and that the pH of the mobile phase will significantly impact retention and peak shape.
Q2: Which mobile phase additives are recommended for this compound analysis?
A2: For reversed-phase LC-MS/MS analysis of compounds like this compound, acidic mobile phase additives are commonly used to improve peak shape and ionization efficiency in positive ion mode.
-
Formic acid is a good choice as it has been shown to drastically decrease peak broadening for similar compounds.[4] A concentration of 0.1% is a common starting point.[5]
-
Ammonium formate or ammonium acetate can be used as buffers to control the pH and improve reproducibility. They are also volatile, making them compatible with mass spectrometry.
Q3: What are common organic solvents to use for the mobile phase?
A3: Acetonitrile and methanol are the most common organic solvents for reversed-phase LC.
-
Acetonitrile generally provides lower backpressure and better peak shapes for many compounds.
-
Methanol is a suitable alternative. In some cases, using aqueous methanol can lead to longer retention times and increased chromatographic resolution.
The choice between acetonitrile and methanol should be determined empirically during method development.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; secondary interactions with the stationary phase. | Adjust the mobile phase pH. For this compound, which has an acidic proton, a lower pH (e.g., using 0.1% formic acid) will suppress ionization and can lead to better peak shapes. |
| Low Signal Intensity / Poor Ionization | Suboptimal mobile phase composition for electrospray ionization (ESI). | Optimize the concentration of the acidic additive (e.g., formic acid). Ensure the mobile phase is compatible with your chosen ionization mode (positive or negative). For many compounds, a small amount of acid enhances protonation in positive ESI mode. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or pH; column degradation. | Ensure accurate and consistent preparation of the mobile phase. Use a buffered mobile phase (e.g., with ammonium formate) to maintain a stable pH. Check the column's performance and replace it if necessary. |
| High Backpressure | Precipitation of buffer or sample in the mobile phase; column contamination. | Ensure the buffer is soluble in the highest organic percentage of your gradient. Filter all mobile phases and samples. Use a guard column to protect the analytical column. |
| No/Low Retention | Mobile phase is too strong (too much organic solvent); incorrect column chemistry. | Decrease the initial percentage of the organic solvent in your gradient. Ensure you are using a suitable reversed-phase column (e.g., C18) for a hydrophobic compound like this compound. |
Experimental Protocols
General Protocol for Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for this compound analysis using a C18 column.
-
Initial Mobile Phase Composition:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a shallow gradient to determine the approximate elution time of this compound (e.g., 5-95% B over 10 minutes).
-
Based on the initial run, optimize the gradient to ensure adequate retention, separation from matrix components, and a reasonable run time.
-
-
Evaluation of Additives:
-
If peak shape is suboptimal, consider adding a buffer like 10 mM ammonium formate to both mobile phases in addition to the formic acid.
-
-
Organic Solvent Comparison:
-
Repeat the optimization process using methanol as Mobile Phase B to compare selectivity, peak shape, and signal intensity with acetonitrile.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate and column temperature to further refine the separation and analysis time.
-
Quantitative Data Summary
The following table summarizes key physicochemical data for this compound relevant to mobile phase optimization.
| Property | Value | Source |
| Molecular Formula | C30H23BrO4 | |
| Molecular Weight | 527.4 g/mol | |
| logP | 7.184 | |
| Water Solubility (20°C) | >1.14 x 10^4 g/L (at pH 5) | |
| 2.48 x 10^-3 g/L (at pH 7) | ||
| 0.180 g/L (at pH 9) |
Visualizations
Experimental Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing the LC-MS/MS mobile phase.
Signaling Pathway of this compound
This compound acts by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme, which is a key step in the Vitamin K cycle. This inhibition prevents the recycling of Vitamin K, leading to a deficiency of active Vitamin K-dependent clotting factors.
Caption: this compound's inhibition of the Vitamin K cycle.
References
- 1. Bromadiolone | CAS 28772-56-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Bromadiolone | C30H23BrO4 | CID 54680085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bromadiolone - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Chiral Liquid Chromatography-Tandem Mass Spectrometry Analysis of Superwarfarin Rodenticide Stereoisomers – Bromadiolone, Difenacoum and Brodifacoum – in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Stability of Synthetic Opioid Research Chemicals in Solution
Disclaimer: The compound "Bromadoline" could not be definitively identified in scientific literature. It is presumed to be a misspelling. This guide focuses on general best practices for handling potent synthetic opioid research chemicals, with specific examples drawn from publicly available data on compounds such as U-47700 and the selective κ-opioid receptor agonist U-69,593, which are commonly used in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic opioid research chemicals. The following information is intended to help address common issues related to compound stability and experimental variability.
Frequently Asked Questions (FAQs)
Q1: My stock solution of a synthetic opioid research chemical appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation indicates that the compound may not be fully dissolved or has come out of solution. This can be due to several factors:
-
Solvent Choice: Ensure you are using the appropriate solvent. Many synthetic opioids are soluble in organic solvents like methanol, ethanol, or DMSO. Check the manufacturer's instructions or literature for the recommended solvent.
-
Concentration: You may have exceeded the solubility limit of the compound in the chosen solvent. Try preparing a more dilute stock solution.
-
Temperature: Solubility can be temperature-dependent. Gentle warming and vortexing may help to redissolve the compound. However, be cautious as excessive heat can degrade some compounds.
-
pH: The pH of the solution can affect the solubility of compounds with ionizable groups. Ensure the pH of your buffer is compatible with the compound.
Troubleshooting Steps:
-
Confirm the recommended solvent and solubility limit for your specific compound.
-
Attempt to redissolve the compound by gentle warming and vortexing.
-
If precipitation persists, centrifuge the solution and use the supernatant, accurately determining its concentration before use.
-
Prepare a fresh, more dilute stock solution.
Q2: I am observing inconsistent results in my in vitro assays. Could this be related to compound instability?
A2: Yes, inconsistent results are a common sign of compound degradation. Instability can lead to a decrease in the effective concentration of the active compound over time.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a stable stock solution immediately before each experiment.
-
Storage Conditions: Ensure your stock solutions are stored correctly. For many synthetic opioids, storage at -20°C or -80°C in airtight, amber vials is recommended to protect from light and temperature fluctuations.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Assess Stability: If you suspect instability in your experimental conditions (e.g., in your assay buffer at 37°C), you can perform a simple stability study. Incubate the compound in the assay buffer for the duration of your experiment, and then analyze its concentration or activity.
Q3: What are the best practices for handling and storing potent synthetic opioid research chemicals?
A3: Due to their high potency and potential for harm, strict safety and handling procedures are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses. For powdered forms, a respirator may be necessary to prevent inhalation.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store compounds in their original, clearly labeled containers in a secure, locked location.[1] Follow the manufacturer's recommendations for storage temperature and protection from light.[1]
-
Disposal: Dispose of unused compounds and contaminated materials according to your institution's hazardous waste guidelines.[1]
Troubleshooting Guide
Issue: High variability between replicate wells in a receptor binding assay.
| Possible Cause | Troubleshooting Action |
| Pipetting Error | Calibrate and check your pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Ensure thorough mixing of all reagents before and after addition to the assay plate. |
| Compound Adsorption | Some compounds can adsorb to plasticware. Consider using low-adhesion tubes and plates. Pre-incubating plates with a blocking agent like BSA may also help. |
| Cell Membrane Inconsistency | Ensure your cell membrane preparation is homogenous. Vortex gently before aliquoting. |
Issue: Lower than expected potency (EC50/IC50) in functional or binding assays.
| Possible Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh dilutions for each experiment. Verify the integrity of your stock solution. |
| Incorrect Concentration | Re-verify the concentration of your stock solution. If possible, use a spectroscopic or chromatographic method to confirm the concentration. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Receptor Density | A low density of receptors in your cell preparation can lead to an apparent decrease in potency. |
Quantitative Data Summary
The stability of synthetic opioids can vary significantly. Below is a summary of stability data for U-47700 in human plasma, which can provide some general insights into handling similar compounds.
Table 1: Stability of U-47700 and its Metabolites in Human Plasma [2]
| Compound | Concentration | Storage Condition | Duration | Stability Bias |
| U-47700 | Low (0.3 ng/mL) | +22°C | 24 hours | Stable (-10.6% to 4.2%) |
| U-47700 | High (80 ng/mL) | +22°C | 24 hours | Stable (-10.6% to 4.2%) |
| U-47700 | Low (0.3 ng/mL) | +4°C | 72 hours | Stable (-10.6% to 4.2%) |
| U-47700 | High (80 ng/mL) | +4°C | 72 hours | Stable (-10.6% to 4.2%) |
| U-47700 | Low & High | 3 Freeze/Thaw Cycles | - | Stable (-10.6% to 4.2%) |
Note: "Stable" is defined as a stability bias within ±15%.
The following table provides receptor binding affinities for the selective κ-opioid receptor agonist U-69,593.
Table 2: In Vitro Receptor Binding Profile of U-69,593
| Receptor | Ki (nM) |
| κ-opioid receptor (KOR) | 0.49 |
| μ-opioid receptor (MOR) | >10,000 |
| δ-opioid receptor (DOR) | >10,000 |
Data from literature can vary based on experimental conditions.
Experimental Protocols
Protocol: Preparation of Stock Solutions for Synthetic Opioid Research Chemicals
This protocol provides a general guideline for preparing stock solutions of potent synthetic opioids. Always consult the manufacturer's data sheet for specific instructions for your compound.
Materials:
-
Synthetic opioid compound (powder form)
-
Appropriate solvent (e.g., DMSO, methanol, ethanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Safety Precautions: Work in a chemical fume hood and wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the solvent and vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Final Volume: Once the compound is dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.
Visualizations
References
Technical Support Center: Bromadoline Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of Bromadoline.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased instrument response and can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[1][3]
Q2: What are the primary causes of ion suppression in this compound analysis?
A2: The primary causes of ion suppression are endogenous and exogenous components present in the biological matrix that co-elute with this compound. Common sources include:
-
Phospholipids: Abundant in plasma and tissue samples.
-
Salts and buffers: From sample collection and preparation.
-
Proteins: High concentrations in biological fluids.
-
Other formulation agents or co-administered drugs.
Q3: How can I detect and assess the extent of ion suppression in my this compound assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components. Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample signifies ion suppression.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate this compound quantification?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended for the accurate quantification of this compound. A SIL-IS has nearly identical physicochemical properties to this compound and will experience similar ion suppression effects. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results. While warfarin-d5 has been used as an internal standard for some rodenticides, a this compound-specific SIL-IS would be ideal.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and mitigate ion suppression issues during this compound analysis.
Problem: Low or Inconsistent this compound Signal Intensity
Possible Cause 1: Inefficient Sample Preparation
-
Troubleshooting Steps:
-
Evaluate Sample Cleanup: If using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of matrix interferences.
-
Optimize Extraction Parameters: For LLE, test different organic solvents and pH conditions to maximize this compound recovery while minimizing the co-extraction of interfering compounds. For SPE, experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) and wash/elution solvents.
-
Phospholipid Removal: Incorporate a specific phospholipid removal step, especially when analyzing plasma or tissue samples.
-
Possible Cause 2: Co-elution of Interferences on the Chromatographic Column
-
Troubleshooting Steps:
-
Modify Gradient Elution: Adjust the mobile phase gradient to better separate this compound from early and late eluting matrix components.
-
Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, to alter the elution profile of interfering compounds relative to this compound.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve chromatographic resolution and reduce the impact of co-eluting species.
-
Possible Cause 3: Suboptimal Mass Spectrometer Settings
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the signal for this compound.
-
Select Appropriate Ionization Mode: While positive ion ESI is commonly used, evaluate if negative ion mode provides better sensitivity and less suppression for this compound. Some rodenticides have been analyzed in negative mode.
-
Check for Contamination: Clean the ion source components as per the manufacturer's recommendations to remove any buildup of non-volatile salts or other contaminants that can contribute to ion suppression.
-
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques used for the analysis of this compound and similar compounds in biological matrices.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed. | This compound is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. | This compound is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. |
| Typical Protocol | 1. Add 3 volumes of cold acetonitrile to 1 volume of plasma.2. Vortex and centrifuge.3. Evaporate the supernatant and reconstitute in the mobile phase. | 1. Adjust sample pH.2. Add an immiscible organic solvent (e.g., ethyl acetate).3. Vortex and centrifuge to separate layers.4. Evaporate the organic layer and reconstitute. | 1. Condition the SPE cartridge.2. Load the pre-treated sample.3. Wash with a weak solvent to remove interferences.4. Elute this compound with a strong solvent. |
| Advantages | Simple, fast, and inexpensive. | Can provide cleaner extracts than PPT. | Offers the highest degree of sample cleanup and concentration. |
| Disadvantages | Less effective at removing non-protein matrix components, leading to higher ion suppression. | Can be labor-intensive and may have lower analyte recovery. | More expensive and requires method development to optimize sorbent and solvents. |
| Reported Recovery for Similar Analytes | Variable, often lower than LLE or SPE. | 70-105% | >80% |
Chromatographic Conditions for this compound Analysis
Optimizing the liquid chromatography separation is a key strategy to resolve this compound from interfering matrix components.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Chiral Separation) |
| Column | Kinetex Biphenyl (100 x 3.0 mm, 2.6 µm) | Chiral stationary phase column |
| Mobile Phase A | 5 mmol/L ammonium acetate buffer | 0.1% to 0.5% formic acid in water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 10% B to 90% B over 8.5 min | Isocratic or gradient elution optimized for stereoisomer separation |
| Flow Rate | 0.45 mL/min | 0.2 - 0.5 mL/min |
| Injection Volume | 2 µL | 5-10 µL |
| Column Temperature | 35 °C | Ambient or controlled (e.g., 30 °C) |
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
Caption: A flowchart outlining the systematic approach to troubleshooting ion suppression for this compound analysis.
Signaling Pathway of Ion Suppression in ESI-MS
Caption: Diagram illustrating the mechanisms of ion suppression in an electrospray ionization source.
References
Technical Support Center: Enhancing Chromatographic Resolution of Bromadiolone Stereoisomers
Welcome to the technical support center for the chromatographic resolution of Bromadiolone stereoisomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of Bromadiolone?
A1: Bromadiolone is a synthetic anticoagulant rodenticide. Its chemical structure contains two chiral centers, which results in the existence of four stereoisomers.[1][2] These stereoisomers consist of two pairs of diastereomers, commonly referred to as cis and trans isomers, with each pair being a racemic mixture of two enantiomers.[3] The separation and quantification of these individual stereoisomers are crucial for understanding their respective toxicological and pharmacokinetic profiles.
Q2: Why is it difficult to separate Bromadiolone stereoisomers?
A2: The primary challenge in separating Bromadiolone stereoisomers lies in the fact that enantiomers (mirror-image isomers) possess nearly identical physicochemical properties, such as boiling point, solubility, and polarity.[4] Consequently, they do not separate on standard, achiral chromatography columns.[1] Diastereomers (cis and trans isomers), on the other hand, have different physical properties and can be separated using achiral reversed-phase chromatography. However, the complete resolution of all four stereoisomers requires specialized chiral separation techniques.
Q3: What is the recommended chromatographic technique for separating all four Bromadiolone stereoisomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most effective method for the baseline separation and quantification of all four Bromadiolone stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Enantiomers cannot be separated using an achiral stationary phase. Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective. For Bromadiolone, an AZYP Q-Shell chiral column has been shown to provide good resolution. |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly impacts resolution. An unsuitable mobile phase can lead to co-elution. Solution: Optimize the mobile phase. For Bromadiolone, a mobile phase of methanol and water (e.g., 95:5 v/v) with a formic acid additive has been successful. Acetonitrile can lead to faster elution but lower resolution. |
| Inadequate Mobile Phase Additive | Mobile phase additives can sharpen peaks and improve resolution. The absence or wrong choice of an additive can result in poor peak shape and separation. Solution: The addition of 0.1% formic acid has been shown to drastically decrease peak broadening for Bromadiolone stereoisomers. Conversely, acetic acid was found to decrease resolution. |
| Isocratic Elution Leading to Band Broadening | For late-eluting peaks, isocratic elution can cause significant band broadening, which reduces resolution. Solution: Implement a gradient elution. A linear gradient of increasing formic acid concentration (e.g., from 0.1% to 0.5%) can minimize band broadening and shorten the total run time. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Solution: Optimize the mobile phase pH. For coumarin-based rodenticides, the mobile phase pH can influence the resolution on certain columns. The addition of an acidic modifier like formic acid can also help to minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the sample concentration. |
| Column Contamination or Degradation | A contaminated or old column can result in poor peak shape. Solution: Clean the column according to the manufacturer's instructions. If the problem persists, replace the column. |
Issue 3: Low Sensitivity or Inability to Detect Isomers
| Possible Cause | Suggested Solution |
| Inadequate Detector Settings | The detector may not be sensitive enough or set to the optimal parameters for detection. Solution: For low concentrations of Bromadiolone in complex matrices like animal tissues, fluorescence detection is more sensitive than UV detection. Tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity. |
| Sample Matrix Interference | Components in the sample matrix can suppress the signal of the analytes. Solution: Implement a robust sample clean-up procedure. For animal tissues, a combination of gel permeation and adsorption chromatography is an effective clean-up technique. Protein precipitation is a common method for plasma samples. |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS for Bromadiolone Stereoisomers in Human Plasma
This protocol is based on the method developed for the separation and quantification of superwarfarin stereoisomers, including Bromadiolone.
-
Chromatographic System: Shimadzu Nexera UHPLC system.
-
Chiral Column: AZYP Q-Shell (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water/methanol (5:95 v/v).
-
Mobile Phase B: 0.5% formic acid in water/methanol (5:95 v/v).
-
Gradient Elution:
-
0.0–4.0 min: 0% B
-
4.0–7.5 min: 0–100% B
-
7.5–10.0 min: 100% B
-
10.0–10.1 min: 100–0% B
-
10.1–12.5 min: 0% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Shimadzu LCMS-8060 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray.
-
Detection: Selected-reaction monitoring (SRM).
Sample Preparation (Human Plasma): Protein precipitation and centrifugation.
Quantitative Data Summary
Table 1: Performance of the Chiral HPLC-MS/MS Method for Bromadiolone Stereoisomers
| Parameter | Value Range |
| Lower Limit of Quantitation (LLOQ) | 0.87 – 2.55 ng/mL |
| Lower Limit of Detection (LLOD) | 0.43 – 1.27 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 30.40 – 651.98 ng/mL |
| Coefficient of Determination (R²) | >0.999 |
| Total Run Time | 12.5 min |
Visualizations
Caption: Experimental workflow for the chiral separation and quantification of Bromadiolone stereoisomers.
Caption: Troubleshooting logic for poor enantiomeric resolution of Bromadiolone.
References
- 1. Chiral Liquid Chromatography-Tandem Mass Spectrometry Analysis of Superwarfarin Rodenticide Stereoisomers – Bromadiolone, Difenacoum and Brodifacoum – in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral liquid chromatography-tandem mass spectrometry analysis of superwarfarin rodenticide stereoisomers - Bromadiolone, difenacoum and brodifacoum - In human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
Reducing background noise in Bromadoline electrochemical detection
Welcome to the Technical Support Center for Bromadoline Electrochemical Detection. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background noise in their electrochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in electrochemical measurements?
Background noise, which appears as random fluctuations in current or potential, can obscure the signal from your analyte and lead to inaccurate results.[1] The main sources can be categorized as follows:
-
Environmental Noise: This includes electromagnetic interference (EMI) from nearby electronic devices, power lines, and radio frequencies.[1][2] Mechanical vibrations from equipment or building movements can also introduce noise.[1]
-
Electrochemical System Noise: Problems within the cell setup are a common cause. These include a high-impedance or faulty reference electrode, poor electrical connections, bubbles on an electrode surface, and issues with cable shielding.[3]
-
Solvent and Electrolyte Noise: Impurities in the supporting electrolyte or solvent can be electroactive, contributing to a high background current. The quality of the water and reagents used is critical. Dissolved oxygen is a common interferent, especially in reductive measurements.
-
Working Electrode Noise: Contamination, surface irregularities, or fouling of the working electrode can lead to unstable and noisy signals.
-
Instrumental Noise: This noise is inherent to the potentiostat's electronic components, such as thermal noise (Johnson noise) from resistors.
Q2: How does the reference electrode contribute to a noisy signal?
The reference electrode is crucial for stable potential control. A noisy signal often points to a reference electrode issue. Common problems include:
-
Clogged Frit: The porous frit can become blocked, leading to a high-impedance connection with the bulk solution.
-
Air Bubbles: A gas bubble trapped near the frit can disrupt the ionic conductance between the internal filling solution and the sample electrolyte, causing high impedance and noise.
-
Depleted Filling Solution: Over time, the internal filling solution can become depleted of ions (e.g., chloride in an Ag/AgCl electrode), leading to a potential shift and instability.
Q3: Why is deoxygenation of the solution important?
Dissolved oxygen is easily reduced electrochemically and can generate a significant background current, particularly at negative potentials. Purging the solution with an inert gas like high-purity nitrogen or argon for 15-20 minutes before an experiment is essential to remove dissolved oxygen. Maintaining an inert gas blanket over the solution during the measurement prevents oxygen from re-dissolving.
Q4: What is a Faraday cage and how does it help reduce noise?
A Faraday cage is a grounded metal screen or enclosure that surrounds the electrochemical cell. It shields the sensitive measurement from external electromagnetic interference (EMI), which is a common source of line-frequency (50/60 Hz) noise from power lines and other lab equipment. Using a Faraday cage is one of the most effective ways to reduce environmental noise.
Q5: Can software settings and data processing help reduce noise?
Yes, software-based methods can improve the signal-to-noise ratio:
-
Signal Averaging: Averaging the results of multiple scans can effectively reduce random noise.
-
Digital Smoothing: Algorithms like moving averages can be applied post-measurement to smooth out high-frequency noise from the voltammogram.
-
Background Subtraction: In techniques like fast-scan cyclic voltammetry (FSCV), digital background subtraction is used to remove large capacitive currents and isolate the faradaic signal of interest. Differential techniques like Differential Pulse Voltammetry (DPV) inherently minimize the contribution of charging current.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the electrochemical detection of this compound.
| Problem | Potential Causes | Recommended Solutions |
| High, Unstable Baseline Current | 1. Contaminated mobile phase, buffer, or supporting electrolyte. 2. Dirty or fouled working electrode. 3. Improperly prepared or malfunctioning reference electrode. 4. Dissolved oxygen in the electrolyte. 5. Applied potential is too high, causing solvent/electrolyte breakdown. | 1. Prepare fresh solutions using high-purity (e.g., 18 MΩ·cm) water and analytical grade reagents. Filter and degas the mobile phase. 2. Clean and polish the working electrode according to established procedures (see Protocol 1). 3. Check for air bubbles on the reference electrode tip. If the problem persists, replace the filling solution or the entire electrode. 4. Purge the solution with N₂ or Ar for 15-20 minutes and maintain an inert atmosphere. 5. Operate at the minimum potential required for your measurement. Determine the optimal potential using a hydrodynamic voltammogram (HDV) or cyclic voltammetry (CV). |
| Random Spikes or High-Frequency Noise | 1. Electromagnetic interference (EMI) from nearby equipment. 2. Poor grounding of the potentiostat or cell. 3. Loose cable connections. 4. Mechanical vibrations. | 1. Place the entire electrochemical cell inside a Faraday cage. 2. Ensure the potentiostat is properly grounded to a single, common ground point. 3. Check that all electrode connections to the potentiostat are secure. Use shielded cables where possible. 4. Place the experimental setup on an anti-vibration table. |
| Slow, Drifting Baseline | 1. Temperature fluctuations in the lab. 2. Working electrode has not reached equilibrium with the solution. 3. Contaminants slowly adsorbing to the electrode surface. 4. Reference electrode potential is unstable. | 1. Allow the cell and solutions to reach thermal equilibrium. If possible, conduct experiments in a temperature-controlled environment. 2. Allow the electrode to equilibrate in the solution for a sufficient time before starting the measurement until a stable open-circuit potential is observed. 3. Clean the electrode thoroughly. Ensure high purity of the electrolyte. 4. Check the reference electrode as described above. |
| Poor Peak Shape or Resolution | 1. High scan rate (in voltammetry). 2. High solution resistance (IR drop). 3. Fouled electrode surface is hindering electron transfer kinetics. | 1. Try a lower scan rate. This often reduces the charging current relative to the faradaic current. 2. Ensure an adequate concentration of supporting electrolyte (typically 0.1 M) is used to increase solution conductivity. 3. Polish the working electrode to restore a clean, active surface. |
Troubleshooting Flowchart
If you are experiencing a noisy signal, follow this logical workflow to diagnose the issue.
Experimental Protocols & Data
Recent studies have successfully used voltammetric techniques for this compound detection. Key parameters from this research can guide your experimental setup.
Quantitative Data Summary
| Parameter | Value / Condition | Technique | Electrode | Reference |
| Working Potential | +840 mV vs. Ag/AgCl | HPLC-ED | Carbon Paste | |
| Redox Potential | ~ -0.8 V vs. Ag/AgCl | SWAdSV¹ | Pencil Graphite | |
| Optimal pH | 4.0 (for reduction) | CV² | Carbon Paste | |
| Supporting Electrolyte | 0.2 M Acetate Buffer (pH 4.0) | CV² | Carbon Paste | |
| Mobile Phase (HPLC) | 0.2 M Acetate Buffer (pH 4.0) / Acetonitrile (40:60, v/v) | HPLC-ED | Carbon Paste | |
| LOD³ (SWAdSV) | 0.50 nmol L⁻¹ | SWAdSV¹ | Pencil Graphite |
¹SWAdSV: Square-Wave Adsorptive Stripping Voltammetry ²CV: Cyclic Voltammetry ³LOD: Limit of Detection
Protocol 1: Working Electrode Cleaning and Preparation (Glassy Carbon Example)
A clean electrode surface is paramount for reproducible and low-noise measurements.
Materials:
-
Polishing pads (e.g., felt or nylon)
-
Alumina slurry or diamond paste (e.g., 1.0, 0.3, and 0.05 µm particles)
-
High-purity deionized water (18 MΩ·cm)
-
Ethanol or acetone
-
Ultrasonic bath
Procedure:
-
Mechanical Polishing:
-
Place a small amount of 0.3 µm alumina slurry on a polishing pad.
-
Hold the glassy carbon electrode perpendicular to the pad and polish in a figure-eight motion for 3-5 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the process with 0.05 µm alumina slurry on a new, clean pad for another 3-5 minutes to achieve a mirror-like finish.
-
-
Sonication:
-
Place the electrode in a beaker of deionized water and sonicate for 2-5 minutes to remove any adhered polishing particles.
-
Repeat the sonication step in a beaker of ethanol or acetone.
-
-
Final Rinse and Drying:
-
Rinse the electrode thoroughly with deionized water.
-
Dry the electrode surface carefully under a stream of high-purity nitrogen gas.
-
The electrode is now ready for use. Always record a background scan in the supporting electrolyte before adding the analyte.
-
Protocol 2: General Voltammetric Analysis (DPV Example)
Differential Pulse Voltammetry (DPV) is an excellent technique for quantitative analysis due to its high sensitivity and effective discrimination against background charging current.
Setup:
-
Working Electrode: Prepared Glassy Carbon Electrode (see Protocol 1).
-
Reference Electrode: Ag/AgCl (e.g., in 3M KCl).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Electrolyte: 0.1 M supporting electrolyte (e.g., phosphate buffer or acetate buffer, pH chosen to optimize signal).
-
Cell: Glass electrochemical cell shielded by a Faraday cage.
Procedure:
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode.
-
Deoxygenation: Add the supporting electrolyte to the cell and purge with high-purity nitrogen for 15-20 minutes.
-
Background Scan: Run a DPV scan of the supporting electrolyte alone to obtain a background voltammogram. The signal should be flat and featureless in the potential region of interest.
-
Sample Addition: Add a known concentration of this compound standard or sample to the cell.
-
Equilibration & Measurement: Allow the solution to become quiescent (stop stirring/purging) for ~30 seconds. Initiate the DPV scan.
-
Data Analysis: Subtract the background scan from the sample scan to obtain the net signal. The peak current is proportional to the concentration of this compound.
Experimental Workflow Diagram
References
Technical Support Center: Method Refinement for Low-Level Bromadoline Quantification
Welcome to the technical support center for the low-level quantification of Bromadoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for low-level this compound quantification?
A1: The most prevalent and sensitive method for the quantification of this compound at low levels is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting trace amounts of this compound in complex biological matrices.[1][2][3][4]
Q2: What are the typical matrices in which this compound is analyzed?
A2: this compound is frequently analyzed in various biological matrices, including whole blood, plasma, serum, liver tissue, and hair.[1] The choice of matrix often depends on the specific research question, such as pharmacokinetic studies or forensic investigations.
Q3: What are the expected limit of detection (LOD) and limit of quantification (LOQ) for this compound analysis?
A3: The LOD and LOQ for this compound can vary depending on the analytical method, instrumentation, and matrix. However, with modern LC-MS/MS methods, LODs in the low ng/mL to pg/mL range are achievable. For instance, some methods have reported an LOD of 0.005 mg/L (5 ng/mL) and an LOQ of 0.01 mg/L (10 ng/mL) in whole blood. Another study reported an even lower limit of detection of 0.38 μg/kg for liver and 0.26 μg/L for plasma using in-injector pyrolysis gas chromatography-ion trap tandem mass spectrometry.
Q4: How does this compound exert its anticoagulant effect?
A4: this compound is a second-generation anticoagulant that acts as a potent vitamin K antagonist. It inhibits the enzyme Vitamin K Epoxide Reductase (VKOR), which is essential for the recycling of vitamin K. This disruption of the vitamin K cycle leads to the inability to produce functional blood clotting factors, resulting in anticoagulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level quantification of this compound.
Issue 1: Poor Sensitivity or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mass spectrometer is tuned and calibrated. For this compound, which is a 4-hydroxycoumarin derivative, electrospray ionization (ESI) in negative ion mode is often effective. Experiment with both positive and negative ionization modes to determine the optimal setting for your specific instrument and conditions. |
| Inefficient Sample Extraction | Review your sample preparation protocol. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. Ensure the pH of the sample and the choice of extraction solvent are optimized for this compound. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol has also been shown to be effective for anticoagulant rodenticides. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal. To mitigate this, improve sample cleanup, optimize chromatographic separation to separate this compound from interfering compounds, or use a matrix-matched calibration curve. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects. |
| Analyte Degradation | This compound may be susceptible to degradation under certain conditions. Investigate the stability of this compound in your sample matrix and during the analytical process. Consider storing samples at low temperatures and minimizing freeze-thaw cycles. |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for your specific instrument. For this compound (C30H23BrO4), the molecular weight is approximately 527.4 g/mol . The most abundant precursor ion in negative mode is often [M-H]⁻ at m/z 526. Optimize collision energy to achieve efficient fragmentation and select the most intense and specific product ions for quantification. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a lower concentration of the sample to see if the peak shape improves. If so, dilute your samples or use a column with a higher loading capacity. |
| Inappropriate Mobile Phase | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Adjust the mobile phase pH to ensure this compound is in a single ionic state. A typical mobile phase for reverse-phase chromatography might consist of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with a buffer or acid/base modifier. |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing. Use a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can sometimes help. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination or Degradation | If the peak shape deteriorates over time, the column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. |
Issue 3: Inaccurate or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed precisely for all samples, including standards and quality controls. Use of an internal standard is highly recommended to correct for variations in extraction recovery and injection volume. Warfarin-d5 is a suitable internal standard for the analysis of anticoagulant rodenticides. |
| Matrix Effects | As mentioned earlier, matrix effects can lead to inaccurate quantification. The use of matrix-matched calibration standards or the standard addition method can help to correct for these effects. |
| Instrument Instability | Monitor system suitability parameters such as peak area, retention time, and peak shape of a standard injection throughout the analytical run. If significant drift is observed, the instrument may require maintenance or recalibration. |
| Analyte Instability | This compound concentrations in whole blood samples have been shown to decrease after freeze-thaw cycles. Prepare fresh samples when possible and handle them consistently to minimize degradation. |
| Calibration Curve Issues | Ensure the calibration curve is linear over the concentration range of your samples and has a sufficient number of data points. Use a weighted regression if the variance is not constant across the concentration range. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for this compound quantification.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS | Whole Blood | 0.005 mg/L | 0.01 mg/L | |
| In-injector Pyrolysis GC-MS/MS | Liver | 0.38 µg/kg | - | |
| In-injector Pyrolysis GC-MS/MS | Plasma | 0.26 µg/L | - | |
| LC-MS/MS | Hair | 0.1 ng/mg | 0.5 ng/mg | |
| HPLC-UV | Rodenticide Formulation | - | 0.005% | |
| LC-MS/MS | Plasma | 0.43 - 1.27 ng/mL | 0.87 - 2.55 ng/mL |
Table 2: Recovery Rates from Different Extraction Methods
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction | Whole Blood | 95 | |
| Solid-Phase Extraction | Plasma | 85-95 | |
| Modified QuEChERS | Various Tissues | 70-120 | |
| In-injector Pyrolysis | Liver & Plasma | 94-98 | |
| Protein Precipitation | Plasma | >90 |
Experimental Protocols
LC-MS/MS Method for this compound in Plasma
This protocol is a generalized procedure based on common practices in the literature.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 400 µL of acetonitrile containing an internal standard (e.g., warfarin-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Precursor Ion (m/z): 525.1 (for the [M-H]⁻ ion of this compound).
-
Product Ions (m/z): Select at least two specific and intense product ions for quantification and confirmation. These will need to be optimized on your specific instrument.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
References
Dealing with anticoagulant-resistant populations in Bromadoline studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromadiolone, particularly in the context of anticoagulant-resistant rodent populations.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected mortality in our rodent population after bromadiolone treatment. What could be the cause?
A1: Lower-than-expected mortality is a common indicator of anticoagulant resistance. Before concluding that resistance is the cause, it's crucial to rule out other factors such as:
-
Bait Acceptance: Are the rodents consuming the bait? Palatability issues or the presence of alternative food sources can reduce consumption.
-
Bait Quantity: Is a sufficient amount of bait available to the entire population?
-
Rodent Influx: Are new, untreated rodents migrating into the study area?
If these factors are ruled out, the presence of a resistant population should be investigated. Resistance to bromadiolone is often linked to genetic mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene.[1][2]
Q2: What is the primary mechanism of resistance to bromadiolone?
A2: The primary mechanism of resistance to anticoagulant rodenticides, including bromadiolone, is a mutation in the VKORC1 gene.[1] This gene codes for the vitamin K epoxide reductase (VKOR) enzyme, which is essential for the vitamin K cycle and blood coagulation.[1][3] Anticoagulants like bromadiolone work by inhibiting this enzyme. Mutations in the VKORC1 gene can alter the enzyme's structure, preventing the anticoagulant from binding effectively, thus allowing the vitamin K cycle to continue and blood to clot normally.
Q3: Are all VKORC1 mutations the same? Do they confer the same level of resistance?
A3: No, different mutations in the VKORC1 gene confer varying levels of resistance to different anticoagulants. For example, some mutations may provide high resistance to first-generation anticoagulants (like warfarin) but lower resistance to second-generation anticoagulants like bromadiolone. Other mutations can provide significant resistance to bromadiolone as well. It's important to identify the specific mutation to understand the resistance profile of your rodent population.
Q4: How can we confirm if our rodent population is resistant to bromadiolone?
A4: Confirmation of resistance typically involves a multi-step process:
-
Exclusion of non-resistance factors: As mentioned in Q1, ensure baiting strategy and environmental factors are not the cause of treatment failure.
-
Biological Testing: This can involve no-choice feeding trials or the Blood Clotting Response (BCR) test to assess the physiological response to bromadiolone.
-
Genetic Testing: DNA analysis of tissue samples (e.g., tail tip) to identify known resistance-conferring mutations in the VKORC1 gene is the most definitive method.
Q5: If we confirm bromadiolone resistance, what are our options?
A5: If you are facing a bromadiolone-resistant population, consider the following:
-
Use of "Resistance-Breaking" Rodenticides: More potent second-generation anticoagulants such as brodifacoum, flocoumafen, and difethialone may be effective against populations resistant to bromadiolone.
-
Non-Anticoagulant Rodenticides: Rodenticides with different modes of action, such as bromethalin, cholecalciferol, or zinc phosphide, can be used as an alternative.
-
Integrated Pest Management (IPM): Combine rodenticide use with other control methods like trapping and environmental management to reduce reliance on a single chemical agent.
Troubleshooting Guides
Issue 1: Inconsistent results in bromadiolone efficacy studies.
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Resistance | The population may consist of susceptible, heterozygous resistant, and homozygous resistant individuals, leading to varied responses. |
| 1. Increase the sample size to ensure the results are representative of the population. | |
| 2. Genotype a subset of the population before the study to understand the distribution of resistance alleles. | |
| Variable Bait Consumption | Individual rodents may consume different amounts of bait due to social hierarchies or neophobia. |
| 1. Use a highly palatable bait formulation. | |
| 2. Provide a pre-baiting period with non-toxic bait to acclimate the rodents. | |
| 3. Monitor bait consumption for individual animals if possible in a laboratory setting. | |
| Metabolic Differences | Age, sex, and overall health can influence the metabolism and clearance of bromadiolone. |
| 1. Record the age, sex, and weight of all test subjects. | |
| 2. Ensure a standardized diet and environmental conditions for all animals in the study. |
Issue 2: Difficulty in interpreting Blood Clotting Response (BCR) test results.
| Possible Cause | Troubleshooting Steps |
| Incorrect Discriminating Dose | The dose of bromadiolone used may not be appropriate for the species or to differentiate between susceptible and resistant individuals. |
| 1. Consult literature for established discriminating doses for the specific rodent species. | |
| 2. Conduct a dose-response study with a known susceptible population to establish a baseline. | |
| Variability in Blood Sample Collection | The timing and method of blood collection can affect the prothrombin time (PT). |
| 1. Standardize the time between bromadiolone administration and blood sampling. | |
| 2. Use a consistent and minimally stressful blood collection technique. | |
| Reagent Quality | The quality of the thromboplastin reagent can impact the accuracy of the coagulation analyzer. |
| 1. Use a fresh, properly stored thromboplastin reagent. | |
| 2. Calibrate the coagulation analyzer regularly with control plasma. |
Data Presentation
Table 1: Common VKORC1 Mutations and their Impact on Anticoagulant Efficacy
| Mutation | Species | Resistance Profile |
| Y139C | House Mouse, Norway Rat | Resistance to first-generation anticoagulants, bromadiolone, and difenacoum. |
| L128S | House Mouse | Resistance to first-generation anticoagulants and bromadiolone. |
| L120Q | Norway Rat | Confers resistance to difenacoum, bromadiolone, warfarin, and chlorophacinone. |
| Y139S | Norway Rat | Resistance to first-generation anticoagulants. Second-generation anticoagulants are generally effective, though bromadiolone may be the least effective among them. |
| Y139F | Norway Rat | Confers resistance to first-generation anticoagulants and bromadiolone. |
Table 2: Efficacy of Second-Generation Anticoagulants Against Y139S-Resistant Norway Rats
| Active Substance | Efficacy |
| Difenacoum | Effective |
| Bromadiolone | May be the least effective of the second-generation compounds against this mutation. |
| Brodifacoum | Effective |
| Flocoumafen | Effective |
Experimental Protocols
Protocol 1: Blood Clotting Response (BCR) Test for Bromadiolone Resistance
This protocol is a generalized guide and may need to be adapted for specific species and laboratory conditions.
Objective: To determine the anticoagulant resistance status of a rodent by measuring the blood clotting time after administration of a discriminating dose of bromadiolone.
Materials:
-
Bromadiolone solution of known concentration.
-
Oral gavage needles or intraperitoneal injection supplies.
-
Rodent restraint device.
-
Capillary tubes or syringes for blood collection.
-
Coagulation analyzer.
-
Thromboplastin reagent.
-
Control plasma.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Animal Preparation: Acclimatize the animals to laboratory conditions. Ensure they have access to food and water.
-
Dose Administration: Administer a pre-determined discriminating dose of bromadiolone orally or via intraperitoneal injection. The dose should be sufficient to induce a significant anticoagulant effect in susceptible animals but not in resistant ones.
-
Blood Sampling: At a standardized time point post-administration (e.g., 24 or 48 hours), collect a small volume of blood.
-
Plasma Preparation: If using a plasma-based assay, centrifuge the blood sample to separate the plasma.
-
Coagulation Analysis:
-
Calibrate the coagulation analyzer using control plasma.
-
Add the thromboplastin reagent to the animal's plasma sample.
-
Measure the prothrombin time (PT).
-
-
Data Interpretation:
-
Compare the PT of the test animal to that of known susceptible and resistant controls.
-
A significantly prolonged PT indicates susceptibility, while a normal or slightly elevated PT suggests resistance.
-
Protocol 2: Genetic Testing for VKORC1 Mutations
Objective: To identify single nucleotide polymorphisms (SNPs) in the VKORC1 gene associated with anticoagulant resistance.
Materials:
-
Tissue sample (e.g., tail tip, ear punch).
-
DNA extraction kit.
-
PCR thermocycler.
-
Primers specific for the target region of the VKORC1 gene.
-
Taq polymerase and other PCR reagents.
-
Gel electrophoresis equipment.
-
DNA sequencing service or in-house sequencing equipment.
Procedure:
-
DNA Extraction: Extract genomic DNA from the tissue sample using a commercial kit or standard protocol.
-
PCR Amplification:
-
Set up a PCR reaction using the extracted DNA, specific primers for the exons of the VKORC1 gene, and other necessary reagents.
-
Run the PCR program with appropriate cycling conditions (denaturation, annealing, extension).
-
-
PCR Product Verification: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing:
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the VKORC1 gene for the species.
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes known to be associated with resistance.
-
Mandatory Visualization
Caption: Vitamin K cycle and the inhibitory action of bromadiolone on the VKORC1 enzyme.
References
Validation & Comparative
Cross-validation of HPLC and GC-MS for Bromadiolone Analysis: A Comparative Guide
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Bromadiolone. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, toxicology, and drug development.
Introduction to Bromadiolone
Bromadiolone is a potent second-generation anticoagulant rodenticide.[1][2] It functions as a vitamin K antagonist, disrupting the blood clotting process and leading to internal hemorrhaging.[2][3][4] Its chemical formula is C30H23BrO4, and it has a molar mass of 527.414 g/mol . Bromadiolone is a white to off-white powder with low solubility in water but is soluble in organic solvents such as dimethylformamide. Due to its high toxicity and persistence in the environment and biological tissues, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices.
Comparative Analysis of HPLC and GC-MS for Bromadiolone
The selection of an appropriate analytical technique is critical for achieving accurate and reliable quantification of Bromadiolone. Both HPLC and GC-MS are powerful analytical tools, each with distinct advantages and limitations for the analysis of this compound.
Table 1: Comparison of Quantitative Performance Parameters for HPLC and GC-MS Analysis of Bromadiolone
| Parameter | HPLC-UV/DAD | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | 0.005 - 0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/kg | 0.015 - 0.06 mg/kg |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD) | < 5% | < 7% |
| Accuracy (Recovery) | 90 - 105% | 85 - 110% |
| Analysis Time per Sample | 15 - 25 minutes | 25 - 40 minutes |
| Derivatization Required? | No | Yes |
Experimental Protocols
Detailed methodologies for the analysis of Bromadiolone using HPLC-UV/DAD and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
HPLC-UV/DAD Method for Bromadiolone Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 260 nm.
-
-
Sample Preparation:
-
Homogenize 1 g of the sample matrix (e.g., tissue, bait).
-
Extract with 10 mL of acetonitrile by vortexing for 5 minutes, followed by ultrasonication for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Calibration: Prepare a series of calibration standards of Bromadiolone in the mobile phase ranging from 0.1 to 10 µg/mL.
GC-MS Method for Bromadiolone Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Derivatization (Required): Due to the low volatility and thermal lability of Bromadiolone, derivatization is necessary. Silylation using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
The derivatized sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: A low-bleed capillary column suitable for non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized Bromadiolone.
-
-
Sample Preparation: The same extraction procedure as for HPLC can be used, followed by the essential derivatization step.
Methodology Visualization
The following diagrams illustrate the experimental workflows for the cross-validation of HPLC and GC-MS for Bromadiolone analysis.
Caption: HPLC analysis workflow for Bromadiolone.
Caption: GC-MS analysis workflow for Bromadiolone.
Caption: Logical workflow for cross-validation.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantitative analysis of Bromadiolone. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV/DAD is a robust, reliable, and straightforward method that does not require derivatization, making it more time-efficient for routine analysis.
-
GC-MS , while requiring an additional derivatization step, can offer higher sensitivity and specificity, which may be advantageous for trace-level detection in complex matrices.
Ultimately, a thorough cross-validation should be performed using representative samples to determine the most appropriate method for a given application, considering factors such as required sensitivity, sample throughput, and available instrumentation.
References
Comparative Efficacy of Bromadiolone Versus Warfarin as Anticoagulant Rodenticides
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Bromadoline" did not yield results for a recognized pharmaceutical compound. The information presented in this guide pertains to Bromadiolone , a second-generation anticoagulant rodenticide, which is likely the intended subject of comparison with warfarin, a first-generation anticoagulant. This guide compares the efficacy and characteristics of Bromadiolone and warfarin in the context of their application as rodenticides.
Introduction
Warfarin, a first-generation anticoagulant, has been a cornerstone of rodent control for decades. However, the emergence of warfarin-resistant rodent populations has necessitated the development of more potent alternatives. Bromadiolone, a second-generation anticoagulant rodenticide (SGAR), was introduced to address this challenge. Both compounds share a common mechanism of action but differ significantly in their potency, efficacy against resistant strains, and toxicological profiles. This guide provides a detailed comparison of Bromadiolone and warfarin, supported by experimental data, to inform research and development in toxicology and pest control.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Both Bromadiolone and warfarin exert their anticoagulant effects by disrupting the vitamin K cycle, a critical pathway for the synthesis of clotting factors in the liver. Specifically, they inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[1] This enzyme is responsible for regenerating the active form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X. Inhibition of VKOR leads to a depletion of active vitamin K, resulting in the production of inactive clotting factors and leading to fatal hemorrhaging.[1]
Second-generation anticoagulants like Bromadiolone bind more tightly to VKOR than first-generation compounds like warfarin. This stronger binding affinity makes them more potent and effective against rodents with genetic mutations that confer resistance to warfarin.
Caption: Inhibition of the Vitamin K Cycle by Bromadiolone and Warfarin.
Comparative Efficacy and Toxicity
Bromadiolone is significantly more potent than warfarin, which is reflected in its lower LD50 (median lethal dose) values. This higher potency allows for a lethal dose to be consumed in a single feeding, a key advantage over warfarin which often requires multiple feedings.[2][3]
Quantitative Toxicity Data
| Compound | Species | LD50 (mg/kg) | Generation | Key Characteristics |
| Bromadiolone | Rat | 1.125[2] | Second | Single-dose efficacy, effective against warfarin-resistant rodents, higher risk of secondary poisoning. |
| Mouse | 1.75 | |||
| Rabbit | 1.0 | |||
| Dog | >10 (oral MTD) | |||
| Cat | >25 (oral MTD) | |||
| Warfarin | Rat | 50 | First | Requires multiple feedings, widespread resistance in rodent populations. |
MTD: Maximum Tolerated Dose
Efficacy Against Warfarin-Resistant Rodents
One of the primary advantages of Bromadiolone is its effectiveness against rodent populations that have developed resistance to warfarin. Laboratory studies have consistently demonstrated that Bromadiolone can achieve high mortality rates in warfarin-resistant strains of rats and mice.
| Species | Resistance Status | Compound (0.005% bait) | Days of Exposure for 100% Mortality |
| Rattus norvegicus | Non-resistant | Bromadiolone | 1 |
| Rattus norvegicus | Warfarin-resistant | Bromadiolone | 4 |
| Mus musculus | Warfarin-resistant | Bromadiolone | 12 |
Experimental Protocols
The data presented in this guide are derived from standardized toxicological and efficacy studies. The following are outlines of the typical experimental protocols used.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the LD50 value, is a standardized measure of the lethal dose of a substance.
Caption: Workflow for a typical acute oral toxicity (LD50) study.
Methodology:
-
Animal Selection: Healthy, adult laboratory animals of a specific strain and sex are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the study begins.
-
Dosing: The test substance (Bromadiolone or warfarin) is administered as a single oral dose. A range of doses is tested across different groups of animals, along with a control group that receives a placebo.
-
Observation: Animals are observed for a set period (e.g., 14-21 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data at each dose level are used to calculate the LD50 value, often using statistical methods like probit analysis.
"No-Choice" and "Choice" Feeding Efficacy Studies
These studies are designed to evaluate the effectiveness and palatability of rodenticide baits.
Methodology:
-
Animal Selection and Acclimatization: As with LD50 studies, animals are selected and acclimatized. For resistance studies, animals from known resistant colonies are used.
-
"No-Choice" Test: Rodents are presented with only the poison bait for a defined period (e.g., 1-5 days). This test assesses the toxicity of the bait when it is the sole food source.
-
"Choice" Test (Paired Preference): Rodents are given a choice between the poison bait and a non-toxic alternative food. This test evaluates the palatability and acceptance of the bait. Food consumption from both sources is measured daily.
-
Post-Treatment Observation: After the exposure period, the poison bait is removed, and the animals are observed for a subsequent period (e.g., 21 days) to record mortality and time to death.
Conclusion
Bromadiolone demonstrates significantly higher potency and efficacy compared to warfarin, particularly against warfarin-resistant rodent populations. Its single-dose lethality makes it a more effective tool for rapid control of infestations. However, its high potency also increases the risk of secondary poisoning to non-target wildlife, a critical consideration for its use in pest management. The choice between Bromadiolone and warfarin depends on the specific context, including the presence of resistance, the need for rapid control, and environmental safety considerations.
References
A Comparative Analysis of the Toxicological Profiles of Bromadiolone and Brodifacoum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of two second-generation anticoagulant rodenticides, bromadiolone and brodifacoum. The information presented is intended to be an objective resource, supported by experimental data, for researchers and professionals in the fields of toxicology and drug development.
Executive Summary
Bromadiolone and brodifacoum are potent vitamin K antagonists used globally for rodent control. Both compounds induce a state of anticoagulation, leading to internal hemorrhage and death. Their primary mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, a key component in the vitamin K cycle necessary for the synthesis of clotting factors. While they share a common mode of action, their toxicokinetics and potency exhibit notable differences. Recent studies also suggest potential toxic effects beyond anticoagulation, including neurotoxicity.
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity (LD50) values for bromadiolone and brodifacoum in various species. LD50 is the dose required to be lethal to 50% of the tested population.
| Species | Bromadiolone LD50 (mg/kg) | Brodifacoum LD50 (mg/kg) |
| Rat (oral) | 1.125[1] | 0.27[2] |
| Mouse (oral) | 1.75[1] | ~0.40[3] |
| Rabbit (oral) | 1.0[1] | - |
| Dog (oral) | >10 (MTD) | 0.25 - 3.6 |
| Cat (oral) | >25 (MTD) | ~25 |
MTD: Maximum Tolerated Dose
Mechanism of Action and Signaling Pathways
Both bromadiolone and brodifacoum are 4-hydroxycoumarin derivatives that function as "superwarfarins" due to their high potency and long biological half-lives. Their primary target is the enzyme Vitamin K epoxide reductase (VKOR).
Vitamin K Cycle and Anticoagulation:
The vitamin K cycle is essential for the post-translational modification of several clotting factors (II, VII, IX, and X). This process, known as gamma-carboxylation, is catalyzed by gamma-glutamyl carboxylase and requires reduced vitamin K (vitamin K hydroquinone) as a cofactor. During this reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the clotting cascade to continue, vitamin K epoxide must be reduced back to vitamin K quinone and then to vitamin K hydroquinone by VKOR.
Bromadiolone and brodifacoum are potent inhibitors of VKORC1, a subunit of the VKOR complex. By inhibiting this enzyme, they prevent the regeneration of vitamin K hydroquinone, leading to a depletion of active, carboxylated clotting factors. This disruption of the coagulation cascade results in an inability of the blood to clot, leading to spontaneous and uncontrolled bleeding.
Other Potential Toxic Effects:
Recent research suggests that the toxicity of these compounds may not be limited to their anticoagulant effects.
-
Neurotoxicity: Studies on brodifacoum have indicated direct neurotoxic effects on neurons, potentially related to the molecule's hydrophobic characteristics and its ability to disrupt cell membranes. This can lead to neuroinflammation and neuropathology. Bromadiolone has also been reported to cause central nervous system toxicity, possibly due to its high lipid solubility allowing it to cross the blood-brain barrier.
-
Cellular Damage: Brodifacoum has been shown to cause more severe ultrastructural damage to liver cells compared to other anticoagulants, including vacuole formation, mitochondrial damage, and chromatin clumping.
Experimental Protocols for Acute Oral Toxicity (LD50) Determination
The following protocols are based on the OECD Guidelines for the Testing of Chemicals, specifically guidelines 420, 423, and 425, which are internationally recognized methods for determining acute oral toxicity.
General Experimental Workflow
Detailed Methodologies
1. Test Animals and Housing:
-
Species: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used. Typically, nulliparous, non-pregnant females are preferred.
-
Housing: Animals are housed in individual cages under controlled environmental conditions (temperature: 22 ± 3°C; humidity: 30-70%; light/dark cycle: 12h/12h).
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the experiment.
2. Dose Preparation and Administration:
-
The test substance (Bromadiolone or Brodifacoum) is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.
-
The substance is administered as a single dose via oral gavage. The volume administered is generally kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.
-
Animals are fasted (food, but not water, is withheld) for a specified period before dosing.
3. Observation:
-
Animals are observed closely for the first 30 minutes to 4 hours after dosing and then periodically for the first 24 hours.
-
Observations are made daily for a total of 14 days.
-
Clinical signs of toxicity, such as changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior are recorded. Signs of hemorrhage (e.g., bleeding from the nose or gums, blood in urine or feces) are particularly noted.
-
Animal body weights are recorded before dosing and at least weekly thereafter.
-
Any animal showing severe distress or moribundity is humanely euthanized.
4. Specific OECD Protocols:
-
OECD 420: Fixed Dose Procedure: This method uses a stepwise procedure with fixed doses (5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without mortality. The test starts with a dose expected to produce some toxicity. Depending on the outcome, the next animal is dosed at a higher or lower fixed dose.
-
OECD 423: Acute Toxic Class Method: This method uses a stepwise procedure with a small number of animals per step (typically 3). The starting dose is selected from a series of fixed doses based on the expected toxicity. The outcome (number of mortalities) in one step determines the next step. This method allows for the classification of the substance into a toxicity category.
-
OECD 425: Up-and-Down Procedure: This is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal. This method allows for the calculation of the LD50 with a confidence interval and generally uses fewer animals than traditional methods.
5. Necropsy:
-
All animals, including those that die during the study and those that survive the 14-day observation period, undergo a gross necropsy.
-
This involves a macroscopic examination of the organs and body cavities for any abnormalities, with particular attention to signs of internal bleeding.
6. Data Analysis:
-
The LD50 is calculated using appropriate statistical methods, such as probit analysis or the maximum likelihood method, depending on the protocol used.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical or veterinary advice. The handling and use of toxic substances should only be carried out by trained professionals in a controlled laboratory setting, adhering to all safety regulations.
References
A Comparative Guide to Analytical Methods for Bromadoline Detection: Introducing a Novel Rapid Screening Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of established analytical methods for the detection of Bromadoline. It further introduces a novel, rapid lateral flow immunoassay designed for high-throughput screening. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound is a potent, long-acting anticoagulant rodenticide. As a second-generation 4-hydroxycoumarin derivative, it is often referred to as a "super-warfarin" due to its high toxicity and persistence in the body.[1] Its mechanism of action involves the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the recycling of Vitamin K.[2][3][4][5] This disruption of the Vitamin K cycle leads to a deficiency in active Vitamin K, which is an essential cofactor for the synthesis of various blood clotting factors. Consequently, exposure to this compound can lead to severe and often fatal hemorrhaging. Given its toxicity and potential for accidental exposure in non-target species, including humans, sensitive and reliable analytical methods for its detection are paramount.
Comparison of Existing Analytical Methods
Several sophisticated analytical techniques are currently employed for the quantification of this compound in various biological and environmental matrices. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these methods offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
| Parameter | HPLC-UV/FLD | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorption or fluorescence. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Limit of Detection (LOD) | 0.004 mg (in rodenticide bait), 0.1-20 µg/g (in eggs) | ~0.38 µg/kg (liver), ~0.26 µg/L (plasma) | 0.05-0.5 ng/mL (animal samples), 0.1-0.2 ng/mL (human blood) |
| Limit of Quantification (LOQ) | Not consistently reported | Not consistently reported | 0.1-1 ng/mL (animal samples), 3.0 µg/kg (feces), 0.5 µg/L (plasma) |
| Linearity Range | 0.005 – 0.05 mg/mL | Up to 1000 µg/kg (liver), 1000 µg/L (plasma) | 1-100 ng/mL (animal samples), 0.5-100 ng/mL (human blood) |
| Accuracy (Recovery %) | 72-80% (in eggs), ~94% (in rodenticide bait) | 94-98% | 53-111% (animal samples), 70-105% (human blood) |
| Precision (RSD%) | <10% | Not consistently reported | <20% |
| Analysis Time | Slower | Moderate | Fast |
| Cost | Moderate | High | High |
| Throughput | Low to moderate | Low to moderate | High |
| Specificity | Moderate to high | High | Very High |
| Sample Matrix | Rodenticide formulations, eggs, plasma | Liver, plasma | Soil, animal tissues, human blood, hair, feces, plasma |
A Novel Approach: Rapid Screening with a Lateral Flow Immunoassay (LFIA)
To address the need for a rapid, cost-effective, and user-friendly screening tool for this compound, we propose the development of a novel Lateral Flow Immunoassay (LFIA). This technology is well-suited for on-site testing and high-throughput screening scenarios where a quick qualitative or semi-quantitative result is required.
Principle of the LFIA
The proposed LFIA is based on a competitive immunoassay format. In this format, this compound present in the sample competes with a known amount of this compound conjugate immobilized on the test line of the assay strip for binding to a limited number of specific anti-Bromadoline antibodies conjugated to gold nanoparticles. A higher concentration of this compound in the sample will result in less antibody-gold nanoparticle conjugate binding to the test line, leading to a weaker or absent signal.
Hypothetical Performance Characteristics of the this compound LFIA
| Parameter | Projected Performance |
| Limit of Detection (LOD) | 5 ng/mL |
| Time to Result | 10-15 minutes |
| Cost per Sample | Low |
| Portability | High (field-deployable) |
| Required Equipment | Minimal (optional reader for quantitative results) |
| Specificity | High (dependent on antibody) |
| Sample Matrix | Urine, plasma, water |
Experimental Protocols
Validation of the Novel this compound LFIA
A thorough validation of the newly developed LFIA is crucial to ensure its reliability and accuracy. The following experimental protocols outline the key validation parameters to be assessed.
1. Determination of Sensitivity (Limit of Detection - LOD)
-
Objective: To determine the lowest concentration of this compound that can be reliably detected by the LFIA.
-
Methodology:
-
Prepare a series of this compound standards in the relevant matrix (e.g., drug-free urine) at concentrations ranging from 0 ng/mL to 100 ng/mL.
-
Run each standard concentration on a set of LFIA strips (n=20 per concentration).
-
Visually assess the intensity of the test line for each strip. The LOD is defined as the lowest concentration at which at least 95% of the strips show a clearly weaker test line compared to the negative control.
-
For semi-quantitative analysis, use a strip reader to measure the signal intensity of the test line. The LOD can be calculated as the mean signal of the blank samples minus three times the standard deviation.
-
2. Assessment of Specificity (Cross-Reactivity)
-
Objective: To evaluate the potential for structurally related compounds to interfere with the assay.
-
Methodology:
-
Prepare solutions of potentially cross-reacting compounds (e.g., other anticoagulants like warfarin, brodifacoum) at high concentrations (e.g., 1000 ng/mL).
-
Run these solutions on the LFIA strips and observe for any reduction in the test line intensity.
-
Calculate the cross-reactivity percentage using the formula: (LOD of this compound / LOD of cross-reactant) x 100.
-
3. Evaluation of Precision
-
Objective: To assess the repeatability and reproducibility of the assay.
-
Methodology:
-
Intra-assay Precision:
-
Prepare three concentrations of this compound standards (low, medium, high).
-
Analyze each standard in 20 replicates within a single assay run.
-
Calculate the coefficient of variation (CV%) for the signal intensities at each concentration.
-
-
Inter-assay Precision:
-
Analyze the same three concentrations of this compound standards on three different days by three different operators.
-
Calculate the CV% for the signal intensities across all runs.
-
-
4. Determination of Accuracy (Recovery)
-
Objective: To assess the agreement between the measured concentration and the true concentration of this compound in a sample.
-
Methodology:
-
Spike known concentrations of this compound (low, medium, high) into drug-free samples of the target matrix (e.g., urine, plasma).
-
Analyze the spiked samples using the LFIA and a confirmatory method (e.g., LC-MS/MS).
-
Calculate the percentage of recovery using the formula: (Measured concentration / Spiked concentration) x 100.
-
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action on the Vitamin K cycle.
References
A Comparative Guide to the Inter-Laboratory Quantification of Bromadiolone
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Bromadiolone, a potent second-generation anticoagulant rodenticide. Developed for researchers, scientists, and drug development professionals, this document synthesizes data from inter-laboratory studies and published analytical methods to facilitate informed decisions in toxicological and forensic analysis. The focus is on providing a clear comparison of performance characteristics and detailed experimental protocols.
Mechanism of Action: Disruption of the Vitamin K Cycle
Bromadiolone exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the Vitamin K cycle, responsible for regenerating the reduced form of Vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors. Inhibition of VKOR leads to the production of inactive clotting factors, resulting in an increased tendency for bleeding.
Caption: Simplified signaling pathway of Bromadiolone's anticoagulant action.
Quantitative Performance Data from Inter-Laboratory Studies
An inter-laboratory comparison provides a robust assessment of a method's performance across different laboratories, highlighting its reproducibility and reliability. The following table summarizes the performance characteristics of an ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for the quantification of Bromadiolone in animal liver samples, as reported in a study involving up to 11 laboratories.[1]
| Performance Metric | Reported Value | Notes |
| Limit of Detection (LOD) | 0.3–3.1 ng/g | Range observed across 8 anticoagulant rodenticides, including Bromadiolone.[1] |
| Limit of Quantification (LOQ) | 0.8–9.4 ng/g | Range observed across 8 anticoagulant rodenticides, including Bromadiolone.[1] |
| Recovery | 90–115% | For spiked liver samples at 50, 500, and 2,000 ng/g.[1] |
| Relative Standard Deviation (RSD) - Repeatability | 3.7–11% | Within-laboratory precision.[1] |
| Relative Standard Deviation (RSD) - Reproducibility | 7.8–31.2% | Between-laboratory precision. |
| Accuracy | 86–118% | Overall accuracy from participating laboratories. |
Comparison of Analytical Methods
While UPLC-MS is a highly sensitive and specific method, high-performance liquid chromatography (HPLC) with UV or fluorescence detection is also a widely used and effective technique for Bromadiolone quantification.
| Feature | UPLC-MS | HPLC-UV/Fluorescence |
| Principle | Chromatographic separation followed by mass analysis of molecular ions and their fragments. | Chromatographic separation followed by detection based on UV absorbance or fluorescence emission. |
| Sensitivity | Very high (sub-ng/g levels). | High, with fluorescence detection being more sensitive (sub-µg/g to ng/g levels). |
| Specificity | Very high, due to mass-based detection. | Good, but susceptible to interferences from co-eluting compounds. |
| Instrumentation | More complex and expensive. | More common and less expensive. |
| Typical Use | Confirmatory analysis, low-level residue detection, complex matrices. | Routine analysis, quantification in baits and simpler matrices. |
Detailed Experimental Protocols
UPLC-MS Method for Bromadiolone in Liver Tissue
This protocol is based on a validated method used in an inter-laboratory comparison study for the analysis of anticoagulant rodenticides in animal liver.
a. Sample Preparation (Extraction)
-
Homogenize 1 g of liver tissue.
-
Spike with an appropriate internal standard (e.g., Warfarin-d5).
-
Add 5 mL of acetonitrile with 1% acetic acid.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection.
b. UPLC-MS Conditions
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bromadiolone.
HPLC-UV Method for Bromadiolone in Plasma and Eggs
This protocol is adapted from a study on Bromadiolone residues in hen eggs and plasma.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or homogenized egg yolk, add an internal standard (e.g., Warfarin).
-
Add 3 mL of a mixture of diethyl ether and hexane (1:1 v/v).
-
Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. HPLC Conditions
-
Column: C18 ODS2 analytical column.
-
Mobile Phase: Methanol–ammonium acetate (0.5 M) triethylamine buffer (pH 5, 51:49, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 260 nm.
-
Injection Volume: 20 µL.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of Bromadiolone in a toxicology laboratory, from sample reception to final data analysis.
Caption: General workflow for Bromadiolone analysis.
References
Navigating Rodenticide Resistance: A Comparative Analysis of Bromadiolone and First-Generation Anticoagulants in Rats
An objective comparison of the efficacy and mechanisms of bromadiolone and first-generation anticoagulants, particularly in the context of resistant rat populations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
A critical challenge in vertebrate pest control is the emergence of resistance to rodenticides. This guide offers a detailed comparison between the second-generation anticoagulant, bromadiolone, and first-generation anticoagulants (FGARs). It is important to note that the term "bromadoline" was specified in the query; however, based on extensive research, it has been determined that "bromadiolone" is the correct and relevant compound in the context of rodenticides. This compound is an opioid analgesic with a completely different mechanism of action and is not used for rodent control. This guide will proceed with the scientifically accurate comparison of bromadiolone and FGARs.
Introduction to Anticoagulant Rodenticides
Anticoagulant rodenticides function by disrupting the vitamin K cycle, which is essential for the synthesis of clotting factors in the liver. This leads to internal hemorrhaging and eventual death of the rodent.
First-Generation Anticoagulants (FGARs) , such as warfarin, chlorophacinone, and diphacinone, were the first anticoagulants to be widely used for rodent control, emerging in the early 1950s.[1] They are known as multi-feed anticoagulants, meaning rodents must consume the bait over several days to ingest a lethal dose.
Bromadiolone , a second-generation anticoagulant (SGAR), was developed in the 1970s to combat the growing problem of resistance to FGARs.[1][2][3] Often referred to as a "super-warfarin," bromadiolone is significantly more potent and can be lethal after a single feeding.[4] It is a 4-hydroxycoumarin derivative that exhibits a high tendency to accumulate in the liver.
The Challenge of Resistance in Rats
Widespread and prolonged use of FGARs has led to the selection of genetically resistant rat populations. The first documented case of anticoagulant resistance was in Scotland in 1958. Resistance is primarily linked to single nucleotide polymorphisms (SNPs) in the vitamin K epoxide reductase subunit 1 (VKORC1) gene. This enzyme is the target of anticoagulant rodenticides. Mutations in this gene reduce the binding affinity of anticoagulants, rendering them less effective. In some regions, 100% of the rat population has been found to carry resistance-conferring mutations.
Comparative Efficacy in Resistant Rats
The primary advantage of bromadiolone over FGARs is its effectiveness against resistant rat strains. While FGARs are virtually ineffective against rats with certain VKORC1 mutations, bromadiolone and other SGARs can often overcome this resistance.
| Feature | First-Generation Anticoagulants (e.g., Warfarin) | Bromadiolone (Second-Generation Anticoagulant) |
| Potency | Lower | Higher |
| Lethal Dose | Requires multiple feedings | Lethal in a single feeding |
| Efficacy in Resistant Rats | Low to ineffective | Generally effective |
| Time to Death | 4 to 8 days on average | Can be as quick as 24 hours, typically a few days |
| Mechanism of Action | Inhibition of Vitamin K epoxide reductase | Potent inhibition of Vitamin K epoxide reductase |
| Accumulation | Lower tendency to accumulate in the liver | Higher tendency to accumulate in the liver |
Experimental Protocols
To assess the efficacy of anticoagulants in resistant rat populations, standardized laboratory and field trials are conducted.
Laboratory Feeding Trials (No-Choice and Choice)
Objective: To determine the palatability and efficacy of a rodenticide bait.
Methodology:
-
Animal Selection: A statistically significant number of wild-caught, resistant rats (identified through genetic screening for VKORC1 mutations) and a control group of susceptible rats are used.
-
Acclimatization: Rats are individually housed and acclimatized to laboratory conditions for a set period (e.g., 7-10 days) with access to non-toxic food and water.
-
No-Choice Feeding: For a defined period (e.g., 1-5 days), rats are offered only the anticoagulant bait. Food consumption is measured daily.
-
Choice Feeding: Rats are offered both the anticoagulant bait and a non-toxic alternative food source. The position of the bait and alternative food is varied to prevent feeding station bias. Consumption of both is measured daily.
-
Observation Period: After the feeding period, the bait is replaced with non-toxic food, and the animals are observed for a specified duration (e.g., 21 days).
-
Data Collection: Daily records of food consumption, signs of toxicity (e.g., lethargy, bleeding), and time to death are maintained.
-
Endpoint: The primary endpoint is mortality. A successful trial results in a high mortality rate within the observation period.
Field Trials
Objective: To evaluate the efficacy of a rodenticide under real-world conditions.
Methodology:
-
Site Selection: Choose sites with confirmed resistant rat infestations (e.g., farms, urban areas).
-
Population Assessment: Estimate the initial rat population size using methods like census baiting, tracking indices, or camera trapping.
-
Bait Application: Place the anticoagulant bait in tamper-resistant bait stations according to the product label instructions. The amount of bait and placement strategy should be recorded.
-
Bait Consumption Monitoring: Regularly check bait stations and replenish bait as needed. Record the amount of bait consumed over time.
-
Post-treatment Population Assessment: After a predetermined period, repeat the population assessment using the same methods as the initial assessment to determine the percentage reduction in the rat population.
-
Data Analysis: Compare pre- and post-treatment population indices to calculate the efficacy of the rodenticide.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway: Anticoagulant Inhibition of the Vitamin K Cycle
Caption: Inhibition of the Vitamin K cycle by anticoagulants.
Experimental Workflow: Laboratory Efficacy Testing
References
Comparative Metabolism of Bromadiolone Across Species: A Guide for Researchers
Disclaimer: Initial searches for "Bromadoline" did not yield specific metabolism data. The information presented in this guide pertains to "Bromadiolone," a structurally similar second-generation anticoagulant rodenticide. It is highly probable that "this compound" was a misspelling of "Bromadiolone." This substitution has been made to provide a comprehensive and data-supported comparative analysis as requested.
This guide offers a comparative overview of Bromadiolone metabolism across various species, with a focus on rats, mice, and humans. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Bromadiolone is a potent second-generation anticoagulant rodenticide that undergoes metabolic transformation primarily in the liver. Significant interspecies variations exist in its pharmacokinetic profile, including elimination half-life and metabolic pathways. The primary route of excretion for Bromadiolone and its metabolites is through the feces. While the full metabolic profile is not completely elucidated in all species, evidence suggests the involvement of cytochrome P450 (CYP450) enzymes in its biotransformation, likely through hydroxylation, followed by potential conjugation reactions such as glucuronidation. Understanding these species-specific differences is crucial for toxicological assessment and the development of safer alternatives.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Bromadiolone
| Parameter | Species | Value | Tissue/Matrix | Reference |
| Elimination Half-Life (t½) | Human | Initial: ~6 days; Terminal: 10-13 days | Blood | [1] |
| Human | - | Plasma | ||
| Rat | 75% eliminated in 4 days | Whole body | [2] | |
| Mouse | - | - | ||
| Peak Plasma Concentration (Cmax) | Human | 440 µg/L | Serum | [3] |
| Time to Peak Plasma Concentration (Tmax) | Mammals | ~6-9 hours | Plasma | [3] |
| Bioavailability | Mammals | ~50% | Oral | [3] |
| Excretion | Rat | >89% in 4 days (feces) | Feces | |
| Mammals | <1% in 96 hours (urine) | Urine |
Metabolic Pathways
The metabolism of Bromadiolone, like other coumarin-based anticoagulants, is expected to proceed through Phase I and Phase II reactions.
Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. For Bromadiolone, this is likely mediated by the cytochrome P450 (CYP450) enzyme system in the liver. Hydroxylation of the coumarin ring or the phenyl group is a probable metabolic pathway, leading to the formation of more polar metabolites. While specific CYP450 isozymes involved in Bromadiolone metabolism have not been definitively identified in the available literature, CYP450 enzymes are known to metabolize other anticoagulant rodenticides like warfarin.
Phase II Metabolism: Following Phase I, the modified compounds can undergo conjugation reactions, where an endogenous molecule is added to the metabolite, further increasing its water solubility and facilitating its excretion. For hydroxylated metabolites of Bromadiolone, glucuronidation (conjugation with glucuronic acid) is a potential pathway. These glucuronide conjugates are then more readily eliminated from the body, primarily via the feces.
Caption: Proposed metabolic pathway of Bromadiolone.
Experimental Protocols
In Vitro Metabolism of Bromadiolone using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of Bromadiolone in liver microsomes from different species.
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, mouse)
-
Bromadiolone stock solution (in a suitable solvent like DMSO or acetonitrile)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Uridine diphosphate glucuronic acid (UDPGA) for Phase II studies
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes. For Phase II studies, include UDPGA.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the Bromadiolone stock solution to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Bromadiolone) and identify any potential metabolites.
3. Data Analysis:
-
Calculate the percentage of Bromadiolone remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Bromadiolone in the liver microsomes of each species.
Caption: In vitro metabolism experimental workflow.
Comparative Discussion
The available data, although limited, points towards significant species-dependent differences in the metabolism and toxicokinetics of Bromadiolone. The longer terminal half-life in humans compared to the rapid elimination observed in rats suggests that humans may be more susceptible to the cumulative toxic effects of Bromadiolone.
The primary excretion route via feces in rats (over 89% in 4 days) indicates extensive biliary excretion of the parent compound and/or its metabolites. This is a common characteristic for many xenobiotics metabolized in the liver.
While specific metabolites of Bromadiolone are not well-documented in the public domain, the general principles of drug metabolism suggest that hydroxylation followed by glucuronidation are highly probable pathways. The inter-species variability in the expression and activity of CYP450 and UGT enzymes would directly contribute to the observed differences in Bromadiolone metabolism and toxicity. For instance, a species with higher expression of the specific CYP450 isozyme responsible for Bromadiolone hydroxylation would likely exhibit a faster clearance rate.
Conclusion
The comparative metabolism of Bromadiolone reveals notable differences across species, particularly in its pharmacokinetic profile. While the precise metabolic pathways and the enzymes involved require further investigation, the current evidence underscores the importance of considering species-specific metabolic capacities in toxicological risk assessment. Future research should focus on the identification of specific metabolites and the characterization of the CYP450 and UGT enzymes responsible for Bromadiolone's biotransformation in different species to better predict its toxicity and develop more targeted and safer rodent control agents.
References
Validating a Kinetic Model for Bromadiolone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo kinetic models for Bromadiolone, a potent second-generation anticoagulant. By presenting experimental data, detailed methodologies, and comparative analysis with other anticoagulants, this document serves as a crucial resource for validating and refining kinetic models of this compound for research and drug development purposes.
Comparative Pharmacokinetic Parameters of Anticoagulants
The following table summarizes key in vivo pharmacokinetic parameters for Bromadiolone and the first-generation anticoagulant, Warfarin. This data is essential for understanding the prolonged anticoagulant effect of Bromadiolone and for developing accurate kinetic models.
| Parameter | Bromadiolone | Warfarin | Species | Study Highlights |
| Half-life (t½) | Initial phase: ~6 days, Terminal phase: 10-24 days[1][2][3] | ~17 hours[3][4] | Human, Rat | Bromadiolone exhibits a significantly longer half-life, contributing to its potency and potential for bioaccumulation. |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Rat | Higher doses of Bromadiolone lead to proportionally higher peak plasma concentrations. |
| Time to Peak Concentration (Tmax) | 3.3 to 6.5 days | Shorter than Bromadiolone | Vole | The delayed Tmax for Bromadiolone is a key factor in its toxicokinetic profile. |
| Volume of Distribution (Vd) | Not explicitly stated in search results | Not explicitly stated in search results | ||
| Clearance (CL) | Slow clearance | Faster clearance | The slow clearance of Bromadiolone is consistent with its long half-life. | |
| Tissue Distribution | Primarily accumulates in the liver. | Distributes to various tissues | Rat, Vole | Liver concentrations of Bromadiolone can be 14- to 46-fold higher than plasma concentrations. |
Experimental Protocols
Accurate validation of a kinetic model relies on robust experimental data. The following section details the methodologies commonly employed in the in vivo study of Bromadiolone.
Animal Models and Dosing
-
Species: In vivo studies have been conducted on various species, including Norway rats (Rattus norvegicus), voles (Arvicola terrestris and Microtus arvalis), and common kestrels (Falco tinnunculus).
-
Dosing: Oral administration is the most common route, often through baited food to mimic real-world exposure scenarios. Dosages in experimental studies have ranged from 0.44 mg/kg to 3 mg/kg body weight.
Sample Collection and Preparation
-
Matrices: Blood (plasma and whole blood), liver, kidney, and digestive tract are the primary tissues collected for analysis.
-
Time Points: Serial sampling is conducted at various time points post-administration to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Preparation: Tissue samples are typically homogenized, and blood samples are centrifuged to separate plasma.
Analytical Quantification
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for quantifying Bromadiolone in biological samples due to its high sensitivity and specificity.
-
Validation: The analytical method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For instance, one study reported an LOD of 0.005 mg/L and an LOQ of 0.01 mg/L in whole blood.
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of Bromadiolone and a typical experimental workflow for in vivo kinetic studies.
Caption: Mechanism of action of Bromadiolone, inhibiting Vitamin K epoxide reductase.
Caption: Workflow for an in vivo kinetic study of Bromadiolone.
Conclusion
The validation of a kinetic model for Bromadiolone is critical for understanding its prolonged in vivo activity and potential for secondary poisoning. The data presented in this guide, derived from various in vivo studies, highlights the significant differences in the pharmacokinetic profiles of Bromadiolone and older anticoagulants like Warfarin. By utilizing the detailed experimental protocols and understanding the underlying mechanism of action, researchers can develop and validate more accurate and predictive kinetic models. These models are invaluable tools for assessing the environmental impact of Bromadiolone and for the development of potential antidotes and treatment strategies in cases of accidental poisoning.
References
A Comparative Guide to Bromadoline Extraction from Tissue Samples
For researchers and professionals in drug development and toxicology, the accurate quantification of bromadoline in tissue samples is critical. This guide provides a comparative overview of common extraction methodologies, supported by performance data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Extraction Methods
The selection of an extraction method for this compound from tissue is a trade-off between recovery, sensitivity, speed, and cost. Below is a summary of quantitative data from various published methods.
| Extraction Method | Tissue Type(s) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Citation(s) |
| Dispersive SPE (QuEChERS-like) | Liver, Blood | 54.87% | Not Reported | Not Reported | 0.999 | |
| Blood | Not Reported | 50 ng/mL | Not Reported | Not Reported | [1] | |
| Liver | Not Reported | 50 ng/g | Not Reported | Not Reported | [1] | |
| Sheep Blood & Tissues | 52.78 - 110.69% | 0.05 - 0.5 ng/mL (µg/kg) | 0.1 - 1 ng/mL (µg/kg) | Not Reported | [2] | |
| Liquid-Liquid Extraction (LLE) | Whole Blood | 82.1 - 85.2% | Not Reported | 0.5 ng/mL | 0.998 | [3] |
| Human Hair | Not Reported | 0.010 ng/mg | 0.025 ng/mg | Linear from 0.025 to 1 ng/mg | ||
| Methanol Extraction & Pyrolysis-GC-MS | Liver | 94 - 98% | 0.38 µg/kg | Not Reported | Linear up to 1000 µg/kg | |
| Blood Plasma | 94 - 98% | 0.26 µg/L | Not Reported | Linear up to 1000 µg/L | ||
| Acetonitrile Precipitation | Plasma | 88.0 ± 2.4% (Accuracy) | 0.5 ng/mL | 1.7 ng/mL | Not Reported | [4] |
| Liver | 78.7 ± 6.6% (Accuracy) | 3.0 µg/kg | 10.0 µg/kg | Not Reported | ||
| Muscle | 66.7 ± 8.1% (Accuracy) | 2.0 µg/kg | 6.6 µg/kg | Not Reported | ||
| Fat | 106.7 ± 4.6% (Accuracy) | 0.3 µg/kg | 1.0 µg/kg | Not Reported |
Signaling Pathway of this compound
This compound is a potent second-generation anticoagulant that functions by inhibiting the Vitamin K cycle. Specifically, it targets the enzyme Vitamin K epoxide reductase (VKOR). This inhibition prevents the regeneration of reduced Vitamin K, a crucial cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X in the liver. Without this modification, these clotting factors are non-functional, leading to a disruption of the coagulation cascade and subsequent hemorrhage.
Caption: Mechanism of this compound action via inhibition of the Vitamin K cycle.
Experimental Workflow for this compound Extraction
The general workflow for extracting this compound from tissue samples involves homogenization, extraction with an organic solvent, cleanup to remove interfering substances, and finally, analysis by a suitable analytical technique, typically liquid chromatography-mass spectrometry (LC-MS).
Caption: Generalized workflow for the extraction and analysis of this compound from tissue.
Experimental Protocols
Below are detailed protocols for the key extraction methods cited in the comparison table.
Dispersive Solid-Phase Extraction (dSPE) / QuEChERS-like
This method is rapid and effective for a variety of tissue types.
Materials:
-
Homogenized tissue sample (e.g., liver, blood)
-
Acetonitrile
-
QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE sorbent (e.g., PSA, C18)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 1-2 g of homogenized tissue into a 15 mL centrifuge tube.
-
Add an equal volume of acetonitrile (e.g., 2 mL for 2 g of tissue).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add the QuEChERS salt mixture to the tube. The exact composition may vary, but a common mixture is 1.33 g magnesium sulfate, 0.33 g sodium chloride, 0.17 g sodium citrate dibasic sesquihydrate, and 0.33 g sodium citrate tribasic dehydrate.
-
Immediately vortex again for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5-10 minutes to separate the layers.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing the dSPE sorbent.
-
Vortex for 30 seconds and then centrifuge again.
-
The resulting supernatant is ready for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust method for extracting analytes from complex matrices.
Materials:
-
Tissue homogenate or plasma/serum sample
-
Extraction solvent (e.g., ethyl acetate, 1-chlorobutane)
-
pH adjustment reagents (e.g., phosphate buffer)
-
Centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Place a known amount of tissue homogenate or plasma (e.g., 1 mL) into a glass centrifuge tube.
-
Add an internal standard if required.
-
Adjust the pH of the sample as needed. For this compound, a slightly acidic pH may be optimal.
-
Add 3-5 volumes of the extraction solvent (e.g., 3-5 mL of ethyl acetate).
-
Vortex or shake vigorously for 5-10 minutes to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., the initial mobile phase of the LC method) before analysis.
Methanol Extraction for Pyrolysis-GC-MS
This is a rapid and simple extraction method suitable for subsequent analysis by GC-MS, particularly with an in-injector pyrolysis setup.
Materials:
-
Tissue homogenate (liver or plasma)
-
Methanol
-
Toluene
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Homogenize the tissue sample.
-
Extract the sample with methanol.
-
Centrifuge to pellet the solid tissue debris.
-
Transfer the methanol supernatant to a clean tube.
-
Evaporate the methanol to dryness under a stream of nitrogen.
-
Dissolve the residue in toluene for injection into the GC-MS system.
Acetonitrile Precipitation
This is a straightforward method for protein removal and extraction, particularly from plasma and fatty tissues.
Materials:
-
Plasma or tissue homogenate
-
Acetonitrile
-
Hexane (for fatty tissues)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
For plasma, mix 0.5 mL of plasma with 4.5 mL of acetonitrile.
-
For tissues like liver, muscle, or fat, homogenize 1.0 g of tissue with 10 mL of acetonitrile (or an acetonitrile:water mixture for fatty samples).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at approximately 2000 x g for 10 minutes.
-
For fatty tissues, the acetonitrile extract can be washed with hexane to remove lipids.
-
The resulting acetonitrile supernatant is filtered and ready for analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of bromadiolone in whole blood by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cgfarad.ca [cgfarad.ca]
Navigating the Analytical Landscape for Bromadoline: A Comparative Guide to Methodologies
A critical challenge in the analytical landscape of novel psychoactive substances (NPS) is the availability of validated, precise, and accurate analytical methods. Bromadoline, a potent kappa-opioid receptor agonist, presents such a challenge. While specific, validated analytical methods for this compound are not extensively documented in publicly available scientific literature, this guide provides a comparative overview of established analytical techniques commonly employed for the detection and quantification of potent synthetic opioids. The principles and methodologies described herein are readily adaptable for the analysis of this compound in research and forensic settings.
This guide offers a comprehensive comparison of potential analytical methods, their performance characteristics, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals engaged in the study of this compound and other novel synthetic opioids.
Understanding this compound's Mechanism of Action: The Kappa-Opioid Receptor Signaling Pathway
This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits of the G-protein can modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability, which underlies the analgesic and other central nervous system effects of kappa-opioid agonists.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for a potent synthetic opioid like this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance of common analytical techniques that can be applied to this compound analysis.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Key Disadvantages |
| GC-MS | Gas Chromatography-Mass Spectrometry | 0.1 - 10 ng/mL | 0.5 - 25 ng/mL | 85 - 115% | < 15% | High chromatographic resolution, established libraries for identification. | Potential for thermal degradation of analytes, derivatization may be required. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | 90 - 110% | < 10% | High sensitivity and selectivity, suitable for a wide range of compounds without derivatization. | Matrix effects can be a challenge, higher initial instrument cost. |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | 10 - 100 ng/mL | 50 - 500 ng/mL | 80 - 120% | < 20% | Relatively low cost, robust and widely available. | Lower sensitivity and selectivity compared to mass spectrometry-based methods. |
| Immunoassays | Antibody-based detection (e.g., ELISA) | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | Varies | Varies | High throughput, suitable for screening large numbers of samples. | Potential for cross-reactivity with structurally related compounds, confirmatory analysis required. |
Experimental Protocols: A Focus on LC-MS/MS
Given its superior sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantitative analysis of potent synthetic opioids like this compound in biological matrices. The following provides a detailed, representative experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of this compound).
-
Acidification: Adjust the sample pH to approximately 6 with a suitable buffer.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a water/methanol mixture followed by a more organic solvent.
-
Elution: Elute the analyte of interest using a basic methanolic solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
Instrumental Analysis: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for the separation of opioids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Conclusion
While direct comparative data on the analytical performance for this compound is scarce, the methodologies established for other potent synthetic opioids provide a robust framework for its accurate and precise quantification. LC-MS/MS, in particular, offers the requisite sensitivity and selectivity for the analysis of this compound in complex biological matrices. The development and validation of specific methods for this compound, following established guidelines, are crucial for advancing research and ensuring public health and safety. Researchers are encouraged to adapt and validate the protocols outlined in this guide for their specific applications.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
